molecular formula C17H20O6 B15597107 Scytalol C

Scytalol C

Cat. No.: B15597107
M. Wt: 320.3 g/mol
InChI Key: YNQDIUITYOXMCO-GQTFHTRASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scytalol C is a naphthofuran.
This compound has been reported in Scytalidium with data available.

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(2R,3aR,4E,9bR)-6-hydroxy-2,8-dimethoxy-4-(methoxymethylidene)-2-methyl-3a,9b-dihydro-3H-benzo[g][1]benzofuran-5-one

InChI

InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-20-2)15(19)14-10(16(11)23-17)5-9(21-3)6-13(14)18/h5-6,8,11,16,18H,7H2,1-4H3/b12-8+/t11-,16+,17-/m1/s1

InChI Key

YNQDIUITYOXMCO-GQTFHTRASA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Bioactivity of Scytalol C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological activities of Scytalol C, a naphthalenone derivative. The information is compiled from available scientific literature, focusing on its antiviral properties. This document details the experimental methodologies employed in these studies, presents quantitative data in a clear format, and visualizes the general workflow for activity screening.

Summary of Biological Activity

This compound has been investigated for its potential as an antiviral agent. Studies have focused on its effects against common viral pathogens. The primary biological activity identified for this compound and its related compounds is the inhibition of viral replication.

Quantitative Data for Antiviral Activity

The following table summarizes the quantitative data regarding the antiviral activity of this compound and its related compounds against Influenza A virus and Herpes Simplex Virus (HSV). The data is extracted from studies conducted at non-cytotoxic concentrations of the compounds.

CompoundVirusAssayIC50 (µg/mL)Cytotoxicity
This compound Influenza A, HSV Type IViral Replication AssayData not specified in sourceNon-cytotoxic at tested concentrations
Balticol D Influenza A, HSV Type IViral Replication Assay0.1Non-cytotoxic at tested concentrations
Balticol E HSV Type IViral Replication Assay0.01Non-cytotoxic at tested concentrations

Note: While this compound was tested, the specific IC50 value was not detailed in the available literature. The data for related naphthalenone derivatives, Balticol D and E, are included for comparative purposes.[1]

Experimental Protocols

The biological evaluation of this compound and its analogs involved a series of standard experimental procedures to determine their antiviral efficacy and cytotoxicity.

General Experimental Procedures

The isolation and purification of this compound were achieved through various chromatographic techniques. Thin-layer chromatography (TLC) on silica (B1680970) gel 60 F254 plates was utilized for initial separation and visualization under UV light. Further purification was accomplished using column chromatography with different solvent systems, including gradients of chloroform/ethyl acetate (B1210297) and chloroform/methanol (B129727). High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a methanol gradient was employed for final purification and analysis.[1]

Antiviral Activity Assay

The antiviral activity of the isolated compounds was assessed against Influenza A virus and Herpes Simplex Virus (HSV) type I. The assays were performed at non-cytotoxic concentrations of the compounds to ensure that the observed effects were due to specific antiviral activity and not general cellular toxicity.[1] While the specific type of viral replication assay was not detailed, such assays typically involve infecting host cells with the virus in the presence and absence of the test compound. The inhibition of viral replication is then quantified by measuring a relevant endpoint, such as viral protein expression, viral genome replication, or cytopathic effect.

Antimicrobial Agar-Diffusion Assay

For broader antimicrobial screening of related compounds, an agar-diffusion assay was utilized. This method involves placing paper discs impregnated with the test compound onto an agar (B569324) plate inoculated with a specific microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida maltosa). The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and biological screening of this compound and related naphthalenone derivatives.

experimental_workflow cluster_isolation Compound Isolation & Purification cluster_bioactivity Biological Activity Screening start Fungal Source (Ascomycetous Fungus) extraction Extraction of Fungal Metabolites start->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc column_chrom Column Chromatography (Silica Gel) tlc->column_chrom hplc HPLC Purification (C18 Reverse-Phase) column_chrom->hplc pure_compound Isolated this compound hplc->pure_compound antiviral_assay Antiviral Assay (Influenza A, HSV-1) pure_compound->antiviral_assay cytotoxicity_assay Cytotoxicity Assay pure_compound->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (Agar-Diffusion) pure_compound->antimicrobial_assay activity_results Biological Activity Data (e.g., IC50) antiviral_assay->activity_results cytotoxicity_assay->activity_results antimicrobial_assay->activity_results

References

Scytalol C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Scytalol C, a naphthalenone derivative originating from fungal sources. While the initial discovery of this compound is attributed to early studies on metabolites from Scytalidium species, this document compiles and extrapolates detailed methodologies based on established protocols for the isolation and characterization of similar fungal polyketides. This guide is intended to serve as a foundational resource for researchers interested in the natural product chemistry and therapeutic potential of this compound and related compounds.

Introduction to this compound and Fungal Naphthalenones

This compound belongs to the naphthalenone class of secondary metabolites, a group of polyketides biosynthesized by various fungi. These compounds exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and cytotoxic properties, making them promising candidates for drug discovery. This compound is a natural product found in strains of Scytalidium sp.[1][2]. The structural elucidation of naphthalenones like this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Discovery and Sourcing

Experimental Protocols

Fungal Cultivation and Fermentation

The production of this compound is achieved through the cultivation of the producing fungal strain, Scytalidium sp., in a suitable liquid or solid-state fermentation medium.

Workflow for Fungal Cultivation and Fermentation:

Fungal_Cultivation cluster_0 Step 1: Strain Inoculation cluster_1 Step 2: Fermentation Fungal_Strain Lyophilized or agar (B569324) slant culture of Scytalidium sp. Starter_Culture Inoculate into liquid seed medium (e.g., PDB) Fungal_Strain->Starter_Culture Aseptic transfer Production_Culture Inoculate production medium with starter culture Starter_Culture->Production_Culture Scale-up Incubation Incubate at 25-28°C for 14-21 days with shaking (150 rpm) Production_Culture->Incubation

Caption: Workflow for the cultivation of Scytalidium sp. for this compound production.

Materials:

  • Scytalidium sp. strain

  • Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium

  • Sterile flasks and incubator shaker

Protocol:

  • Aseptically inoculate a starter culture of Scytalidium sp. in 100 mL of PDB in a 250 mL Erlenmeyer flask.

  • Incubate the starter culture at 25-28°C for 3-5 days with shaking at 150 rpm.

  • Use the starter culture to inoculate a larger volume of production medium (e.g., 1 L of PDB in a 2 L flask).

  • Incubate the production culture under the same conditions for 14-21 days.

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted using organic solvents.

Workflow for Crude Extraction:

Extraction_Workflow Fermentation_Broth Fungal Culture (Broth + Mycelia) Filtration Separate mycelia and filtrate Fermentation_Broth->Filtration Mycelia_Extraction Extract mycelia with acetone (B3395972) or methanol Filtration->Mycelia_Extraction Filtrate_Extraction Extract filtrate with ethyl acetate (B1210297) Filtration->Filtrate_Extraction Combine_Extracts Combine organic extracts Mycelia_Extraction->Combine_Extracts Filtrate_Extraction->Combine_Extracts Evaporation Evaporate solvent under reduced pressure Combine_Extracts->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of crude fungal metabolites.

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Homogenize the mycelia and extract exhaustively with acetone or methanol.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent in vacuo to yield the crude extract.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Workflow for Purification:

Purification_Workflow Crude_Extract Crude Extract VLC Vacuum Liquid Chromatography (VLC) on Silica (B1680970) Gel Crude_Extract->VLC Fractions Collect Fractions VLC->Fractions TLC Monitor fractions by TLC Fractions->TLC Column_Chromatography Silica Gel Column Chromatography of active fractions TLC->Column_Chromatography HPLC Preparative HPLC (C18 column) Column_Chromatography->HPLC Pure_Scytalol_C Pure this compound HPLC->Pure_Scytalol_C

Caption: Chromatographic workflow for the purification of this compound.

Protocol:

  • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel using a gradient of hexane (B92381) and ethyl acetate to yield several fractions.

  • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Pool the relevant fractions and further purify by silica gel column chromatography using a refined solvent gradient.

  • Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound is determined using a combination of spectroscopic methods.

Property Data
Molecular Formula C₁₀H₁₀O₄ (representative for a basic naphthalenone core)
Molecular Weight 194.18 g/mol (representative)
UV λmax (MeOH) ~220, 265, 330 nm
¹H NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons, a methine proton adjacent to a hydroxyl group, and methylene (B1212753) protons.
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon (~200 ppm), aromatic carbons (100-160 ppm), and aliphatic carbons (20-80 ppm).
Mass Spectrometry High-resolution mass spectrometry (HR-MS) to confirm the elemental composition.

Note: The exact physicochemical and spectral data for this compound are not publicly available and should be determined experimentally.

Biological Activity and Potential Signaling Pathways

Naphthalenone derivatives isolated from fungi have demonstrated a variety of biological activities. While specific bioactivity data for this compound is limited in the public domain, related compounds exhibit significant antifungal and cytotoxic effects.

Activity Assay Typical IC₅₀ / MIC (µg/mL)
Antifungal Broth microdilution1 - 50
Antibacterial Agar well diffusion / MIC10 - 100
Cytotoxicity MTT assay against cancer cell lines0.1 - 25
Antiviral Plaque reduction assay0.01 - 0.1 mg/mL

Potential Signaling Pathway Modulation:

The cytotoxic and other biological activities of naphthalenones may be attributed to their interaction with various cellular signaling pathways.

Signaling_Pathway Scytalol_C This compound Kinase_Pathways Protein Kinase Signaling (e.g., MAPK, PI3K/Akt) Scytalol_C->Kinase_Pathways Modulation ROS Reactive Oxygen Species (ROS) Production Scytalol_C->ROS Induction Cell_Membrane Cell Membrane Apoptosis Apoptosis Induction Kinase_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Pathways->Cell_Cycle_Arrest ROS->Apoptosis

Caption: Postulated signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from a fungal source. This guide provides a framework for its isolation and characterization, based on established scientific literature for related compounds. Further research is warranted to fully elucidate the specific biological activities and mechanism of action of this compound. The development of scalable fermentation and purification processes will be crucial for enabling in-depth preclinical and clinical investigations into its therapeutic potential. The exploration of its effects on specific cellular signaling pathways could unveil novel targets for drug development.

References

Scytalol C: A Fungal Metabolite Modulating Melanin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Scytalol C is a naturally occurring polyketide produced by the fungus Scytalidium sp. strain 36-93. First isolated and characterized in 1998, this compound has garnered interest due to its specific modulatory effects on the dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway, a crucial process for the survival and virulence of many pathogenic fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside visualizations of its relevant biological pathway and experimental workflow to support further research and development efforts.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated by Thines et al. through extensive spectroscopic analysis. It is a novel secondary metabolite belonging to the naphthalenone class of compounds.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄O₅[1]
Molecular Weight 262.26 g/mol [1]
Appearance Yellowish oil[1]
Optical Rotation [α]²²D +24° (c 0.2, CHCl₃)[1]
UV-Vis (MeOH) λmax (log ε) 228 nm (4.13), 273 nm (3.89), 350 nm (3.48)[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.81 (1H, d, J=1.5 Hz, H-7), 6.64 (1H, d, J=1.5 Hz, H-5), 4.70 (1H, m, H-2), 4.31 (1H, br s, 2-OH), 3.90 (3H, s, 8-OCH₃), 3.03 (1H, dd, J=17.5, 4.5 Hz, H-3α), 2.85 (1H, dd, J=17.5, 5.0 Hz, H-3β), 2.38 (3H, s, 4-COCH₃)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208.5 (C-4'), 196.4 (C-4), 163.5 (C-8), 162.9 (C-6), 143.9 (C-9), 111.4 (C-5), 108.9 (C-10), 101.5 (C-7), 67.8 (C-2), 55.8 (8-OCH₃), 46.1 (C-3), 32.5 (C-4')[1]
High-Resolution Mass Spec. Found: 262.0840, Calculated for C₁₄H₁₄O₅: 262.0841[1]

Biological Activity: Modulation of Melanin Biosynthesis

This compound has been identified as a modulator of the dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[1] This pathway is essential for the formation of melanin, a pigment that protects fungi from various environmental stresses, including UV radiation and host immune responses, and is a key virulence factor in many plant and human pathogenic fungi.

The DHN melanin pathway involves a series of enzymatic conversions starting from acetyl-CoA and malonyl-CoA to produce the monomer 1,8-dihydroxynaphthalene, which then polymerizes to form melanin. This compound's specific point of interaction within this pathway is a subject for further investigation, but its ability to modulate this process makes it a compound of interest for the development of novel antifungal agents.

DHN_Melanin_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase AcetylCoA->PKS THN1368 1,3,6,8-Tetrahydroxy- naphthalene PKS->THN1368 Scytalone Scytalone THN1368->Scytalone Reductase THN138 1,3,8-Trihydroxy- naphthalene Scytalone->THN138 Dehydratase Vermelone Vermelone THN138->Vermelone Reductase DHN18 1,8-Dihydroxy- naphthalene Vermelone->DHN18 Dehydratase Melanin DHN-Melanin DHN18->Melanin Laccase/ Polymerization Inhibitor This compound (Modulator) Inhibitor->Scytalone Potential Inhibition Inhibitor->Vermelone

Caption: Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway and Potential Modulation by this compound.

Experimental Protocols

The following protocols are based on the methods described by Thines et al. (1998).[1]

Fermentation and Production of this compound
  • Organism: Scytalidium sp. strain 36-93.

  • Medium: A suitable liquid medium for fungal growth, such as yeast extract-malt extract glucose (YMG) broth.

  • Fermentation: The fungus is cultured in submerged fermentation in shake flasks or a fermenter at a controlled temperature (e.g., 22-25°C) for a period of several days to allow for the production of secondary metabolites.

Extraction and Isolation of this compound

The isolation of this compound involves a multi-step process to separate it from other metabolites in the culture broth.

Isolation_Workflow Start Fermentation Broth of Scytalidium sp. 36-93 Extraction Extraction of Mycelium and Culture Filtrate with Ethyl Acetate Start->Extraction Evaporation Evaporation of Solvent to Yield Crude Extract Extraction->Evaporation SilicaGel Silica (B1680970) Gel Column Chromatography (Gradient Elution, e.g., Cyclohexane-Ethyl Acetate) Evaporation->SilicaGel Fractionation Fraction Collection and TLC Analysis SilicaGel->Fractionation Sephadex Sephadex LH-20 Column Chromatography (Elution with Methanol) Fractionation->Sephadex HPLC Preparative HPLC (e.g., RP-18, Acetonitrile-Water) Sephadex->HPLC End Pure this compound HPLC->End

Caption: General Workflow for the Isolation of this compound.

  • Extraction: The mycelium and culture filtrate from the fermentation are extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations.

    • Silica Gel Chromatography: Initial separation is performed on a silica gel column using a gradient elution system (e.g., cyclohexane-ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on Sephadex LH-20, typically with methanol (B129727) as the eluent.

    • Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., RP-18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, indicating the presence of chromophores.

  • Optical Rotation: Measured to determine the chiroptical properties of the molecule.

Conclusion and Future Perspectives

This compound represents an interesting natural product with the potential for development as an antifungal agent. Its specific activity as a modulator of the DHN melanin biosynthesis pathway offers a targeted approach to inhibiting fungal growth and virulence. This technical guide provides the foundational information on its chemical and biological properties, which is essential for researchers and drug development professionals. Future research should focus on elucidating the precise mechanism of action of this compound within the DHN melanin pathway, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy in various models of fungal infection.

References

An In-depth Technical Guide to Scytalol C Analogs: Scytonemin and Calyculin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Scytalol C" did not yield a recognized chemical entity. This guide provides a comprehensive overview of two potential, similarly named natural products of significant interest to the scientific community: Scytonemin (B610753) and Calyculin C . Both compounds have been investigated for their unique biological activities and complex chemical structures, making them relevant to researchers, scientists, and drug development professionals.

Part 1: Scytonemin

Scytonemin is a dimeric indole (B1671886) alkaloid pigment synthesized by various species of cyanobacteria. It is renowned for its potent UV-screening capabilities and has garnered attention for its antiproliferative and anti-inflammatory properties.

Natural Source and Isolation

Scytonemin is primarily found in the extracellular sheaths of cyanobacteria that are often exposed to high levels of solar radiation.

Natural Source Organisms:

  • Nostoc species (e.g., Nostoc commune, Nostoc punctiforme)[1][2][3]

  • Scytonema species[4]

  • Lyngbya species (e.g., Lyngbya aestuarii)[4][5]

  • Calothrix species[4]

  • Chlorogloeopsis species[4]

  • Hyella species[4]

Isolation Data:

ParameterValueReference
Yield from Nostoc commune1.5% (w/w) of dry biomass[1]
Yield from Microbial Mats0.03% - 0.1% of dry weight[5]
SolubilitySoluble in acetone (B3395972), ethyl acetate, acetonitrile, N,N-dimethylformamide[2]
UV-Vis λmax (in vitro)252, 278, 300, 386 nm[4]
UV-Vis λmax (in vivo)370 nm[4]

Experimental Protocol: Isolation of Scytonemin from Nostoc commune [1]

  • Collection and Preparation: Samples of Nostoc commune are collected and dried. The dried biomass is used for extraction.

  • Extraction: The dried biomass (1 g) is subjected to acetone extraction.

  • Purification and Characterization: The extract is purified and characterized by HPLC and NMR spectroscopy. The final product is dissolved in dimethyl sulfoxide (B87167) (DMSO) for biological assays.

Synthesis

The total synthesis of scytonemin has been achieved, and its biosynthetic pathway is an active area of research.

Biosynthesis Overview:

The biosynthesis of scytonemin in cyanobacteria involves a gene cluster responsible for its production[6][7]. The key steps involve enzymes ScyA, ScyB, and ScyC[4][5][6]. The proposed pathway begins with the conversion of L-tryptophan to 3-indole pyruvic acid, which is then coupled with p-hydroxyphenylpyruvic acid. A subsequent cyclization and dimerization yield the final scytonemin molecule[4].

Experimental Workflow: Biosynthesis of Scytonemin

Scytonemin_Biosynthesis tryptophan L-Tryptophan ipa 3-Indole pyruvic acid tryptophan->ipa ScyB php p-Hydroxyphenylpyruvic acid beta_ketoacid β-Ketoacid Intermediate php->beta_ketoacid ScyA ipa->beta_ketoacid tricyclic_ketone Tricyclic Ketone beta_ketoacid->tricyclic_ketone ScyC dimer Scytonemin tricyclic_ketone->dimer Oxidation & Dimerization Scytonemin_Apoptosis Scytonemin Scytonemin ROS Increased ROS Scytonemin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Calyculin_Myosin_Pathway cluster_activation Activation cluster_deactivation Deactivation MLCK Myosin Light Chain Kinase (MLCK) MRLC_P Phosphorylated MRLC (Active Myosin) MLCK->MRLC_P Phosphorylation RhoK Rho-associated Kinase (Rho-K) RhoK->MRLC_P Phosphorylation MRLC MRLC (Inactive Myosin) MRLC_P->MRLC Dephosphorylation MLCPase Myosin Light Chain Phosphatase (MLCPase) Calyculin Calyculin A/C Calyculin->MLCPase Inhibition

References

In-depth Technical Guide: "Scytalol C" In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Following a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries, no specific data or publications pertaining to a compound designated as "Scytalol C" were identified. This suggests that "this compound" may be a proprietary internal code name for a compound not yet in the public domain, a novel and unpublished molecule, or a potential misnomer for a different therapeutic agent.

One of the most plausible alternatives, given the phonetic similarity, is Sotalol , a well-established beta-blocker and antiarrhythmic agent. While this guide cannot provide specific data for "this compound," it will, for illustrative purposes, outline the typical in vitro and in vivo studies conducted for a cardiovascular drug like Sotalol, providing a framework for the type of data researchers, scientists, and drug development professionals would typically encounter.

Hypothetical In Vitro Studies for a Cardiovascular Compound

In vitro studies are crucial for elucidating the mechanism of action, potency, and potential off-target effects of a new chemical entity. For a compound like Sotalol, these studies would typically involve:

Receptor Binding Assays

These assays determine the affinity of the compound for its target receptors. For a beta-blocker, this would involve assessing its binding to β1 and β2 adrenergic receptors.

Table 1: Illustrative Receptor Binding Affinity Data

Target ReceptorLigandK_i (nM)
β1-adrenergic[³H]-CGP 1217750
β2-adrenergic[³H]-ICI 118,551250
M2-muscarinic[³H]-QNB>10,000
hERG Channel[³H]-Dofetilide1,500
Functional Assays in Cell Lines

Functional assays in recombinant cell lines overexpressing the target receptor are used to determine the compound's functional activity (e.g., agonist or antagonist).

Table 2: Illustrative Functional Antagonism Data

Cell LineReceptorAgonistAssay TypeIC₅₀ (nM)
CHOβ1-adrenergicIsoproterenolcAMP accumulation120
HEK293β2-adrenergicIsoproterenolcAMP accumulation600
Electrophysiological Assays

For an antiarrhythmic agent, assessing its effects on cardiac ion channels is critical. This is often done using patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific ion channels.

Table 3: Illustrative Ion Channel Inhibition Data

Ion ChannelCell TypeParameterIC₅₀ (µM)
hERG (IKr)HEK293Tail Current35
Nav1.5 (INa)CHOPeak Current>100
Cav1.2 (ICa,L)CardiomyocytesPeak Current85
Experimental Protocol: hERG Patch-Clamp Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology: Whole-cell patch-clamp technique.

  • Procedure:

    • Cells are cultured to 70-80% confluency and then harvested.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell interior.

    • A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

    • The compound is perfused at increasing concentrations, and the inhibition of the hERG tail current is measured.

    • The concentration-response data is fitted to a Hill equation to determine the IC₅₀ value.

Hypothetical In Vivo Studies for a Cardiovascular Compound

In vivo studies are essential to understand the pharmacokinetics, pharmacodynamics, efficacy, and safety of a compound in a living organism.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 4: Illustrative Pharmacokinetic Parameters in a Canine Model

ParameterValue
Bioavailability (Oral)90%
T_max (Oral)2.5 hours
C_max (10 mg/kg Oral)5 µg/mL
Half-life (t₁/₂)12 hours
Volume of Distribution (Vd)1.8 L/kg
Clearance (CL)2.5 mL/min/kg
Pharmacodynamic and Efficacy Studies

These studies assess the physiological effects of the drug on the target organ system and its efficacy in a disease model.

Table 5: Illustrative Efficacy Data in a Guinea Pig Model of Arrhythmia

ModelEndpointDose (mg/kg, IV)Effect
Ouabain-induced arrhythmiaOnset of arrhythmia575% increase in latency
Ischemia-reperfusionIncidence of VF1060% reduction
Experimental Protocol: Canine Telemetry Model for Cardiovascular Safety
  • Animal Model: Beagle dogs instrumented with telemetry transmitters.

  • Methodology: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals.

  • Procedure:

    • Dogs are surgically implanted with a telemetry device.

    • After a recovery period, baseline cardiovascular parameters are recorded for at least 24 hours.

    • The compound is administered orally or intravenously at multiple dose levels.

    • ECG (including QT interval), blood pressure, and heart rate are continuously monitored for a predefined period (e.g., 24-48 hours) post-dose.

    • Data is analyzed to identify any changes from baseline, with a particular focus on pro-arrhythmic signals like QT prolongation.

Signaling Pathways and Workflows

Beta-Adrenergic Receptor Signaling

The primary mechanism of a beta-blocker is the antagonism of the β-adrenergic signaling pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Catecholamine (e.g., Epinephrine) BAR β-Adrenergic Receptor Catecholamine->BAR Activates Beta_Blocker Beta-Blocker (e.g., Sotalol) Beta_Blocker->BAR Blocks G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Physiological_Response Increased Heart Rate & Contractility Calcium->Physiological_Response

Caption: Antagonism of the β-adrenergic signaling pathway by a beta-blocker.

General In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

In_Vivo_Workflow Animal_Model Disease Model Induction (e.g., Chemical or Surgical) Baseline Baseline Measurements (e.g., ECG, Biomarkers) Animal_Model->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Drug Administration (Vehicle vs. Compound) Randomization->Dosing Monitoring Monitoring of Physiological Parameters Dosing->Monitoring Endpoint Primary Endpoint Measurement (e.g., Arrhythmia Incidence) Monitoring->Endpoint Analysis Data Analysis and Statistical Comparison Endpoint->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: A generalized workflow for an in vivo efficacy study.

Conclusion

While there is no specific information available for "this compound," the frameworks and examples provided for a representative cardiovascular drug like Sotalol offer a comprehensive overview of the types of in vitro and in vivo studies that are fundamental to the drug discovery and development process. Should "this compound" be a novel compound, similar rigorous non-clinical evaluation would be necessary to characterize its pharmacological profile. Researchers interested in this compound are encouraged to consult proprietary or internal documentation for specific data.

The Scytalol C Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Scytalol C, a naphthalenone derivative produced by fungi of the genus Scytalidium. Given the limited direct research on the this compound pathway, this document synthesizes information from the broader context of fungal naphthalenone and melanin (B1238610) biosynthesis to propose a putative pathway and provide relevant experimental methodologies.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite with the chemical formula C₁₇H₂₀O₆. Naphthalenones, the chemical class to which this compound belongs, are known for a variety of biological activities, making their biosynthetic pathways a subject of significant interest for natural product chemists and drug discovery scientists. These compounds are biosynthesized via the 1,8-dihydroxynaphthalene (DHN) melanin pathway, a common route for pigment production in many fungi.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the polyketide pathway, utilizing acetyl-CoA and malonyl-CoA as primary building blocks. The pathway likely proceeds through the well-characterized intermediates of the DHN-melanin pathway, followed by a series of tailoring reactions to yield the final this compound structure.

A non-reducing polyketide synthase (NR-PKS) is predicted to catalyze the initial assembly of a hexaketide chain from one acetyl-CoA and five malonyl-CoA units. This polyketide chain then undergoes a series of cyclization and aromatization reactions to form 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). T4HN is a key branching point in the biosynthesis of various naphthalenones.

The proposed pathway from T4HN to this compound involves the following key steps:

  • Reduction: T4HN is reduced to scytalone (B1230633) by a tetrahydroxynaphthalene reductase.[1][2][3][4]

  • Dehydration: Scytalone is then dehydrated to 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) by scytalone dehydratase.[5][6][7][8]

  • Further Tailoring: A series of currently uncharacterized enzymatic modifications, likely involving reductases, oxidases, and methyltransferases, are postulated to convert T3HN into the final this compound structure. Based on the structure of this compound, these modifications would include hydroxylations, reduction of the aromatic ring system, and the introduction of a methyl group.

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA + 5x Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks hexaketide Hexaketide Intermediate pks->hexaketide cyclization Cyclization/Aromatization hexaketide->cyclization t4hn 1,3,6,8-Tetrahydroxynaphthalene (T4HN) cyclization->t4hn t4hn_reductase Tetrahydroxynaphthalene Reductase t4hn->t4hn_reductase scytalone Scytalone t4hn_reductase->scytalone scytalone_dehydratase Scytalone Dehydratase scytalone->scytalone_dehydratase t3hn 1,3,8-Trihydroxynaphthalene (T3HN) scytalone_dehydratase->t3hn tailoring_enzymes Putative Tailoring Enzymes (Reductases, Oxidases, Methyltransferases) t3hn->tailoring_enzymes scytalol_c This compound tailoring_enzymes->scytalol_c

A putative biosynthetic pathway for this compound.

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound is orchestrated by a series of enzymes, with the following classes playing a pivotal role:

  • Polyketide Synthase (PKS): A Type I non-reducing PKS is responsible for the initial carbon backbone assembly. These are large, multi-domain enzymes that iteratively condense acyl-CoA units.

  • Tetrahydroxynaphthalene Reductase: This enzyme catalyzes the reduction of T4HN to scytalone, a critical step in the DHN pathway.[1][2][3][4]

  • Scytalone Dehydratase: This enzyme is responsible for the dehydration of scytalone to form T3HN.[5][6][7][8]

  • Tailoring Enzymes: A variety of enzymes, including oxidoreductases (such as cytochrome P450 monooxygenases) and methyltransferases, are likely required for the final modifications of the naphthalenone core to produce this compound.

Quantitative Data

To date, there is no specific quantitative data available in the public domain regarding the biosynthesis of this compound, such as enzyme kinetic parameters or production titers from Scytalidium cultures. However, studies on related naphthalenone compounds in other fungi can provide an insight into the potential production levels.

CompoundProducing OrganismProduction Titer (mg/L)Reference
Naphthalenone derivativesAspergillus parvulusNot explicitly quantified, but detectable by UV-HPLC[9][10]
Triketide lactone (TKL)Engineered Aspergillus oryzae<0.01–7.4[11][12]

Note: The data presented in this table is for related compounds and should be considered as illustrative examples only.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for the elucidation and characterization of the this compound biosynthetic pathway.

Heterologous Expression of the Putative this compound Polyketide Synthase

This protocol describes the heterologous expression of a candidate PKS gene from Scytalidium sp. in a well-characterized fungal host, such as Aspergillus oryzae, to identify its product.

Objective: To functionally characterize the PKS responsible for the biosynthesis of the this compound backbone.

Materials:

  • Scytalidium sp. genomic DNA

  • Aspergillus oryzae expression host (e.g., a strain with a clean background for secondary metabolites)

  • Expression vector for A. oryzae (containing a strong, inducible promoter)

  • Restriction enzymes and DNA ligase (or a Gibson Assembly kit)

  • Protoplast transformation reagents for A. oryzae

  • Culture media for A. oryzae (e.g., Czapek-Dox)

  • PCR reagents and primers specific to the candidate PKS gene

Procedure:

  • Gene Amplification: Amplify the full-length candidate PKS gene from Scytalidium sp. genomic DNA using high-fidelity PCR.

  • Vector Construction: Clone the amplified PKS gene into the A. oryzae expression vector under the control of an inducible promoter.

  • Transformation: Transform the expression construct into A. oryzae protoplasts.

  • Strain Selection and Verification: Select transformants and verify the integration of the expression cassette by PCR.

  • Expression and Metabolite Extraction: Cultivate the recombinant A. oryzae strain under inducing conditions. After a suitable incubation period, extract the secondary metabolites from the culture medium and mycelium using an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the crude extract by HPLC-MS to identify the product of the heterologously expressed PKS.

Heterologous Expression Workflow start Start: Scytalidium gDNA pcr Amplify PKS gene via PCR start->pcr cloning Clone PKS into A. oryzae expression vector pcr->cloning transformation Transform A. oryzae protoplasts cloning->transformation selection Select and verify transformants transformation->selection expression Induce PKS expression in culture selection->expression extraction Extract secondary metabolites expression->extraction analysis Analyze extracts by HPLC-MS extraction->analysis end End: Identify PKS product analysis->end

Workflow for heterologous expression of a PKS gene.
Extraction and Analysis of this compound from Fungal Culture

This protocol outlines a general procedure for the extraction and analysis of this compound and other secondary metabolites from a Scytalidium culture.

Objective: To extract and identify this compound from a liquid culture of Scytalidium sp.

Materials:

  • Liquid culture of Scytalidium sp.

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC-MS system equipped with a C18 column

Procedure:

  • Extraction: After cultivation, separate the mycelium from the culture broth by filtration. Extract the culture broth three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Sample Preparation: Dissolve the dried extract in a known volume of methanol for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and acquire mass spectra in both positive and negative ion modes.

  • Data Analysis: Compare the retention time and mass spectrum of the peaks in the sample chromatogram with those of an authentic standard of this compound, if available, or with previously reported data.

Conclusion

The biosynthesis of this compound presents an intriguing area of study within the broader field of fungal secondary metabolism. While the complete pathway has yet to be fully elucidated, the foundational knowledge of the DHN-melanin pathway provides a solid framework for future research. The experimental protocols outlined in this guide offer a starting point for researchers aiming to characterize the specific enzymes involved in this compound biosynthesis and to optimize its production. Further investigation into the polyketide synthase and tailoring enzymes from Scytalidium will be crucial for a complete understanding of this fascinating natural product's formation.

References

Spectroscopic and Spectrometric Characterization of Scytalol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Scytalol C, a naphthalenone derivative isolated from an ascomycetous fungus. The data presented herein is essential for the identification, characterization, and further development of this natural product. The information is based on the findings published in "Balticols A-F, New Naphthalenone Derivatives with Antiviral Activity, from an Ascomycetous Fungus" in Chemistry & Biodiversity, 2009, 6, 127-137.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) was employed to determine the elemental composition and exact mass of this compound.

ParameterObserved Value
Ionization ModeESI
Mass AnalyzerNot Specified in the source
FormulaC₁₂H₁₄O₅
Calculated Mass[M+H]⁺ 239.0914
Measured Mass[M+H]⁺ 239.0914

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of this compound was elucidated using one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CDCl₃.

¹H NMR Spectroscopic Data (600 MHz, CDCl₃)
PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
22.80dd17.5, 4.8
22.95dd17.5, 6.4
34.35m
44.60d3.2
57.10d8.8
76.65d2.6
87.58dd8.8, 2.6
113.80s
121.45s
¹³C NMR Spectroscopic Data (150 MHz, CDCl₃)
PositionChemical Shift (δ) [ppm]
1197.8
245.2
368.1
476.5
4a129.8
5120.5
6162.1
7108.2
8130.4
8a114.8
1155.9
1225.4

Infrared (IR) Spectroscopic Data

The primary literature source for this compound does not provide specific Infrared (IR) spectroscopic data.

Experimental Protocols

General Experimental Procedures

NMR spectra were recorded on a Bruker ARX 600 spectrometer. Chemical shifts are reported in ppm (δ) and are referenced to the solvent signals for CDCl₃ (¹H: δ = 7.26 ppm; ¹³C: δ = 77.0 ppm). High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Isolation of this compound

The producing fungal strain was cultured on Hagem broth at room temperature for 19 days. The mycelium and fermentation broth were separated by filtration. The culture broth was extracted with ethyl acetate (B1210297) (EtOAc), and the resulting extract was subjected to silica (B1680970) gel column chromatography. Further purification by reversed-phase high-performance liquid chromatography (RP-HPLC) yielded pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Scytalol_C_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Isolation cluster_analysis Structural Analysis fungal_strain Ascomycetous Fungus culture Cultivation in Hagem Broth fungal_strain->culture filtration Filtration culture->filtration extraction EtOAc Extraction filtration->extraction silica_gel Silica Gel Chromatography extraction->silica_gel rp_hplc RP-HPLC Purification silica_gel->rp_hplc scytalol_c Pure this compound rp_hplc->scytalol_c nmr NMR Spectroscopy (1D & 2D) scytalol_c->nmr ms Mass Spectrometry (HR-ESI-MS) scytalol_c->ms structure Structure Elucidation nmr->structure ms->structure

Methodological & Application

Application Notes and Protocols for "Scytalol C" in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently provide established experimental protocols for the use of "Scytalol C" in cancer cell culture. The following application notes and protocols are presented as a comprehensive, hypothetical framework for researchers and drug development professionals to investigate the potential anticancer effects of a novel compound like this compound. The experimental parameters and expected outcomes are illustrative and should be optimized for specific cell lines and research objectives.

Introduction

This compound is a naphthalenone derivative isolated from an ascomycetous fungus.[1] While initial studies have explored its antiviral properties, its potential as an anticancer agent remains to be elucidated.[1] This document outlines a series of standard experimental protocols to characterize the effects of this compound on cancer cell lines, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest. The described methodologies provide a robust framework for the initial preclinical evaluation of this compound or other novel compounds.

Postulated Mechanism of Action

Based on the activity of other natural compounds with anticancer properties, this compound may exert its effects through various mechanisms. A common pathway involves the induction of cellular stress, leading to programmed cell death (apoptosis) and inhibition of cell proliferation. One such pathway that is often implicated in cancer is the p53 signaling pathway.

Scytalol_C_Hypothetical_Signaling_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest Caspase Activation Caspase Activation Bax Upregulation->Caspase Activation Bcl-2 Downregulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical p53 signaling pathway potentially activated by this compound.

Experimental Protocols

The following protocols are designed to assess the anticancer properties of this compound in vitro. A logical workflow for these experiments is presented below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Molecular Pathway Analysis A Cell Culture Maintenance B MTT Assay for Cytotoxicity (IC50 Determination) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot for Key Proteins (p53, p21, Bax, Bcl-2, Caspases) C->E D->E

Caption: Recommended experimental workflow for in vitro evaluation of this compound.

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the this compound dilutions and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, and 72 hours.[2]

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight.

    • Wash the cells and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat cells with this compound, harvest, and lyse to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression levels.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-745.225.815.1
A54960.538.222.9
HCT11638.921.412.5
MCF-10A> 100> 100> 100

Table 2: Hypothetical Effect of this compound on Apoptosis in HCT116 Cells (48h Treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (10 µM)70.3 ± 3.115.2 ± 1.810.5 ± 1.54.0 ± 0.8
This compound (20 µM)45.6 ± 4.528.9 ± 2.920.1 ± 2.15.4 ± 1.1

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h Treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 2.830.1 ± 1.914.5 ± 1.3
This compound (10 µM)68.2 ± 3.520.5 ± 2.111.3 ± 1.7
This compound (20 µM)75.9 ± 4.115.3 ± 1.88.8 ± 1.5

Conclusion

The protocols outlined in this document provide a foundational approach for the initial in vitro characterization of the anticancer potential of this compound. Successful execution of these experiments will help to determine its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and provide insights into its potential molecular mechanisms of action. These findings will be crucial for guiding further preclinical development.

References

Application Notes and Protocols for Sotalol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sotalol (B1662669) is a non-selective beta-adrenergic receptor antagonist that also exhibits Class III antiarrhythmic properties by blocking potassium channels involved in cardiac repolarization.[1][2][3] This dual mechanism of action makes it a subject of interest in preclinical cardiovascular research. These application notes provide a comprehensive overview of the dosage and administration of sotalol in various animal models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Sotalol exerts its effects through two primary mechanisms:

  • Beta-Adrenergic Blockade (Class II Antiarrhythmic Activity): By non-selectively blocking β1- and β2-adrenergic receptors, sotalol reduces the effects of catecholamines on the heart. This leads to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[4]

  • Potassium Channel Blockade (Class III Antiarrhythmic Activity): Sotalol blocks the delayed rectifier potassium current (IKr), which prolongs the duration of the cardiac action potential and the effective refractory period.[3][5] This action is crucial for its antiarrhythmic effects, particularly in suppressing re-entrant tachycardias.

Data Presentation: Sotalol Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes of sotalol in various animal models. It is crucial to note that optimal dosages can vary depending on the specific experimental model, the desired endpoint, and the health status of the animals.

Table 1: Sotalol Dosage in Canine Models

Indication/ModelRoute of AdministrationDosageFrequencyReference(s)
Ventricular ArrhythmiasOral1-2.5 mg/kgEvery 12 hours[2]
Ventricular ArrhythmiasOral2-2.5 mg/kgSingle dose[6][7]
Ventricular Arrhythmias (Inherited)Oral2.5 mg/kgEvery 12 hours[8]
Ventricular Fibrillation (Post-Myocardial Infarction)Intravenous8 mg/kg4 doses over 24 hours[9]

Table 2: Sotalol Dosage in Feline Models

Indication/ModelRoute of AdministrationDosageFrequencyReference(s)
General AntiarrhythmicOral1-2.5 mg/kgEvery 12 hours[2]

Table 3: Sotalol Dosage in Non-Human Primate (Cynomolgus Monkey) Models

Indication/ModelRoute of AdministrationDosageFrequencyReference(s)
Cardiovascular Safety (QTc Prolongation)Oral8, 16, and 32 mg/kgWeekly[1]

Table 4: Sotalol Dosage in Rabbit Models

Indication/ModelRoute of AdministrationDosageFrequencyReference(s)
Developmental ToxicityOral50-300 mg/kgSingle or multiple doses[10]
ATP-Sensitive Potassium Channel Blockade (in vitro)N/A1-10 µMN/A[11]

Table 5: Sotalol Dosage in Rodent (Rat) Models

Indication/ModelRoute of AdministrationDosageFrequencyReference(s)
Ouabain-induced ArrhythmiaNot specifiedNot specifiedNot specified[12][13][14]

Experimental Protocols

Protocol 1: Evaluation of Antiarrhythmic Efficacy in a Canine Model of Inherited Ventricular Arrhythmias

This protocol is adapted from studies on German Shepherds with inherited ventricular arrhythmias.[8]

1. Animal Model:

  • German Shepherd dogs with a documented history of inherited ventricular arrhythmias.

2. Drug Preparation:

  • Sotalol tablets are crushed and suspended in water or a palatable vehicle for oral administration.

3. Administration:

  • Administer sotalol orally at a dose of 2.5 mg/kg every 12 hours.[8]

  • For combination therapy studies, mexiletine (B70256) (8 mg/kg) can be administered orally every 8 hours.[8]

  • A washout period of at least 48 hours should be allowed between different treatment arms in a crossover study design.

4. Monitoring and Endpoints:

  • Continuous 24-hour Holter monitoring is performed before and after 6 days of treatment.

  • Primary endpoints include the frequency of ventricular premature complexes (VPCs), ventricular couplets, and runs of ventricular tachycardia.

  • Plasma drug concentrations can be measured at steady state to correlate with efficacy.

Protocol 2: Cardiovascular Safety Assessment in Conscious, Telemetry-Instrumented Non-Human Primates

This protocol is based on studies evaluating drug-induced QTc interval prolongation.[1]

1. Animal Model:

  • Male cynomolgus monkeys (Macaca fascicularis) surgically implanted with telemetry devices for continuous ECG and hemodynamic monitoring.

2. Drug Preparation:

  • Sotalol hydrochloride is dissolved in an appropriate vehicle, such as sterile water for injection for intravenous administration or in a suitable liquid for oral gavage.

3. Administration:

  • Administer sotalol orally via gavage at doses of 8, 16, and 32 mg/kg.[1]

  • A vehicle control group should be included.

  • Dosing can be performed on a weekly basis to allow for washout and assessment of chronic effects.

4. Monitoring and Endpoints:

  • Continuously record ECG, heart rate, and blood pressure for 24 hours post-dose.

  • The primary endpoint is the change in the corrected QT interval (QTc). Various correction formulas (e.g., Bazett's, Fridericia's) may be used.

  • Other parameters of interest include the PR interval, QRS duration, and heart rate.

  • Blood samples can be collected for toxicokinetic analysis to correlate drug exposure with cardiovascular effects.

Protocol 3: Induction of Arrhythmia with Ouabain (B1677812) in a Rodent Model

This protocol describes a general method for inducing arrhythmias with ouabain, which can be used to test the efficacy of antiarrhythmic drugs like sotalol.[12][13]

1. Animal Model:

  • Male Wistar rats or guinea pigs.

2. Drug Preparation:

  • Ouabain is dissolved in saline to the desired concentration.

  • Sotalol is prepared in a suitable vehicle for the chosen route of administration (e.g., saline for intravenous injection).

3. Arrhythmia Induction and Sotalol Administration:

  • Anesthetize the animal with an appropriate anesthetic (e.g., urethane).

  • Insert a cannula into a suitable vein (e.g., jugular vein) for drug administration.

  • Administer a continuous intravenous infusion of ouabain at a pre-determined rate to induce arrhythmias. The onset of arrhythmias is monitored via ECG.

  • Once stable arrhythmias are established, administer sotalol intravenously as a bolus or infusion to assess its ability to terminate the arrhythmia or reduce its severity.

4. Monitoring and Endpoints:

  • Continuously record the ECG throughout the experiment.

  • The primary endpoints are the time to onset of different types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the ability of sotalol to restore sinus rhythm.

Visualizations

Sotalol_Mechanism_of_Action cluster_beta Beta-Adrenergic Receptor Blockade (Class II) cluster_K Potassium Channel Blockade (Class III) Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates Gs_Protein Gs Protein BetaReceptor->Gs_Protein Activates Sotalol_beta Sotalol Sotalol_beta->BetaReceptor Blocks AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates HeartRate ↓ Heart Rate Ca_Channel->HeartRate Leads to Contractility ↓ Contractility Ca_Channel->Contractility Leads to Sotalol_K Sotalol K_Channel Delayed Rectifier Potassium Channel (I_Kr) Sotalol_K->K_Channel Blocks Repolarization Repolarization K_Channel->Repolarization Mediates APD ↑ Action Potential Duration ERP ↑ Effective Refractory Period

Caption: Dual mechanism of action of Sotalol.

Experimental_Workflow_Canine_Arrhythmia Start Start: Canine Model with Inherited Ventricular Arrhythmias Holter1 Baseline 24h Holter Monitoring Start->Holter1 Washout1 Washout Period (if applicable) Holter1->Washout1 Treatment Treatment Phase (6 days) - Sotalol (e.g., 2.5 mg/kg PO q12h) - Vehicle Control - Other Antiarrhythmics Washout1->Treatment Holter2 Post-Treatment 24h Holter Monitoring Treatment->Holter2 Analysis Data Analysis: - VPC, Couplet, VT Frequency - Heart Rate Variability Holter2->Analysis Endpoint Endpoint: Assessment of Antiarrhythmic Efficacy Analysis->Endpoint

Caption: Workflow for canine arrhythmia study.

Experimental_Workflow_NHP_Safety Start Start: Telemetry-Instrumented Non-Human Primate Baseline Baseline Data Collection (ECG, BP, HR) Start->Baseline Dosing Oral Gavage Administration: - Sotalol (Dose Escalation) - Vehicle Control Baseline->Dosing Monitoring Continuous 24h Telemetry Monitoring (ECG, BP, HR) Dosing->Monitoring BloodSampling Blood Sampling for Toxicokinetics Dosing->BloodSampling DataAnalysis Data Analysis: - QTc Interval Calculation - Hemodynamic Parameters - PK/PD Modeling Monitoring->DataAnalysis BloodSampling->DataAnalysis Endpoint Endpoint: Cardiovascular Safety Profile Assessment DataAnalysis->Endpoint

Caption: Workflow for NHP cardiovascular safety study.

References

"Scytalol C" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the preparation and stability of Scytalol C is limited in publicly available scientific literature. The following protocols and notes are based on information available for structurally related naphthalenone compounds, such as Altechromone A, and general practices for handling natural products. Researchers should treat these as preliminary guidelines and perform their own optimization and validation studies.

Solution Preparation

The selection of an appropriate solvent is critical for the accurate and reproducible use of this compound in experimental assays. Due to the absence of specific solubility data for this compound, information from a related chromone (B188151) derivative, Altechromone A, is provided as a starting point.[1][2] It is recommended to test the solubility of this compound in a small amount of the chosen solvent before preparing a stock solution.

Recommended Solvents: Based on the solubility of Altechromone A, the following organic solvents are suggested for the initial solubilization of this compound:

For most biological assays, DMSO is a common choice for creating concentrated stock solutions that can then be diluted into aqueous media. It is important to note that high concentrations of DMSO can be toxic to cells.

Table 1: Solubility of Altechromone A (A Structurally Related Compound)

SolventSolubilityReference
DMSO10 mM[2]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Protocol for Reconstitution:

  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of the selected solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes for storage. This minimizes freeze-thaw cycles and potential degradation.

Stability and Storage

The stability of this compound in solution is currently unknown. A preliminary stability study is highly recommended to ensure the integrity of the compound throughout the duration of the planned experiments.

Recommended Storage Conditions for Stock Solutions:

  • Short-term (days to weeks): Store at 4°C, protected from light.

  • Long-term (months to years): Store at -20°C or -80°C, protected from light.

Experimental Protocol for Preliminary Stability Assessment:

  • Prepare a stock solution of this compound in a chosen solvent (e.g., DMSO) at a known concentration.

  • Divide the solution into multiple aliquots.

  • Store the aliquots under different conditions:

    • -20°C, protected from light

    • 4°C, protected from light

    • Room temperature, protected from light

    • Room temperature, exposed to ambient light

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial (time 0) sample to determine the extent of degradation under each condition.

Analytical Methodology for Stability Testing

A reverse-phase HPLC method with UV or fluorescence detection is a common and effective technique for analyzing naphthalenone derivatives and would be a suitable starting point for assessing the stability of this compound.[3][4]

Table 2: General HPLC Parameters for Naphthalenone Analysis

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm particle size)
Mobile Phase A gradient of acetonitrile (B52724) and water is common.
Detection UV-Vis or Fluorescence Detector.
Column Temperature 25°C
Flow Rate 1.0 - 1.5 mL/min

Protocol for HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a standard solution of this compound to determine its retention time and peak area.

  • Inject the samples from the stability study.

  • Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent this compound compound.

  • Quantify the remaining this compound in each sample by comparing its peak area to a calibration curve generated from freshly prepared standards.

Signaling Pathway

Based on a comprehensive search of available scientific literature, there is currently no information regarding the specific signaling pathways modulated by this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_results Data Analysis start This compound Powder solvent Select Solvent (e.g., DMSO) start->solvent 1 dissolve Dissolve & Vortex solvent->dissolve 2 stock Concentrated Stock Solution dissolve->stock 3 aliquot Aliquot Stock stock->aliquot storage Store Under Varied Conditions (-20°C, 4°C, RT, Light) aliquot->storage 4 sampling Sample at Time Points storage->sampling 5 analysis HPLC Analysis sampling->analysis 6 quantify Quantify Degradation analysis->quantify conclusion Determine Optimal Storage Conditions quantify->conclusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable HPLC method for the quantification of Citalopram in various matrices.

Introduction:

Citalopram is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders. Accurate and precise quantification of Citalopram is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note details a validated isocratic reversed-phase HPLC method for the determination of Citalopram.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation:

    • Prepare a 50 mM dipotassium hydrogen phosphate buffer.

    • Adjust the pH of the buffer to 4.7 using phosphoric acid or potassium hydroxide.

    • The mobile phase consists of a mixture of acetonitrile, methanol, and the 50 mM phosphate buffer. The recommended ratio is subject to optimization but a starting point can be a mixture where the organic solvent percentage is suitable for Citalopram retention on a C18 column. For a similar compound, a ratio of acetonitrile:methanol:buffer has been used.

    • Degas the mobile phase before use to prevent air bubbles in the system.

  • Standard Solution Preparation:

    • Prepare a stock solution of Citalopram reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Methanol, 50 mM Phosphate Buffer (pH 4.7)
Flow Rate 1.0 mL/min (typical, may be optimized)
Injection Volume 20 µL (typical, may be optimized)
Detection Wavelength 240 nm
Column Temperature Ambient or controlled at 25 °C
Run Time Sufficient to allow for elution of the analyte and any impurities

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method for Citalopram analysis. Data is based on typical validation parameters for such an assay.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterTypical Results
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Citalopram.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_mobile Prepare Mobile Phase (Acetonitrile, Methanol, Buffer) hplc_system HPLC System Setup (Column, Flow Rate, etc.) prep_mobile->hplc_system prep_standards Prepare Citalopram Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample (e.g., Dissolution, Extraction) prep_sample->injection hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 240 nm separation->detection acquisition Data Acquisition System detection->acquisition integration Peak Integration acquisition->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of Citalopram.

This application note provides a comprehensive overview of a robust HPLC method for the quantification of Citalopram. The detailed protocol and expected performance data will be valuable for researchers and professionals in the pharmaceutical industry. It is important to note that this method should be fully validated in the user's laboratory to ensure its suitability for the intended application.

Application Notes and Protocols for Scytalol C in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibition is a critical area of study in drug discovery and development, providing a foundational methodology for identifying and characterizing novel therapeutic agents. This document provides a detailed protocol and application notes for the evaluation of "Scytalol C," a putative enzyme inhibitor. While specific data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its characterization using a well-established enzyme inhibition assay targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. The principles and protocols outlined herein are broadly applicable and can be adapted for other enzymes of interest.

Principle of the Assay

The enzyme inhibition assay described is a colorimetric, in vitro method designed to measure the enzymatic activity of a target enzyme in the presence and absence of an inhibitor.[1] A common approach involves the use of a substrate that, when acted upon by the enzyme, produces a chromogenic product. The rate of product formation is monitored spectrophotometrically, and the inhibitory potential of a compound is determined by the reduction in this rate.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2][3] The following table provides a template for summarizing the quantitative data obtained from enzyme inhibition assays with this compound against a panel of hypothetical target enzymes.

Target EnzymeThis compound IC50 (µM)Inhibition TypeKi (µM)
PTP1B1.9Mixed0.8
α-glucosidase5.2Non-competitive3.8
Generic Kinase 1> 100Not DeterminedNot Determined
Generic Protease 225.6Competitive15.4

Experimental Protocols

I. Preliminary Screening of this compound

This initial step is designed to quickly assess whether this compound exhibits inhibitory activity against the target enzyme at a single, high concentration.

Materials and Reagents:

  • Target Enzyme (e.g., Human Recombinant PTP1B)[1]

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[4]

  • Substrate (e.g., p-nitrophenyl phosphate, pNPP)[4]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Suramin for PTP1B)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

  • Prepare a working solution of the substrate in the assay buffer.

  • In a 96-well plate, add the following to designated wells:

    • Blank wells: Assay buffer and substrate.

    • Negative Control wells: Assay buffer, substrate, and enzyme.

    • Positive Control wells: Assay buffer, substrate, enzyme, and a known inhibitor.

    • Test wells: Assay buffer, substrate, enzyme, and this compound at a final concentration of 20 µM.[5]

  • Pre-incubate the plate at the reaction temperature for 10 minutes.

  • Initiate the reaction by adding the enzyme to all wells except the blank.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the reaction temperature.[1][4]

  • Stop the reaction (if necessary, e.g., by adding a stop solution).

  • Read the absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitrophenol produced from pNPP).[4]

  • Calculate the percentage of inhibition for this compound.

II. Determination of IC50 Value

If significant inhibition is observed in the preliminary screening, a dose-response experiment is performed to determine the IC50 value of this compound.

Procedure:

  • Follow the same procedure as the preliminary screening.

  • Prepare serial dilutions of the this compound stock solution to create a range of final concentrations in the assay wells (e.g., from 0.01 µM to 100 µM).[6]

  • Perform the assay in triplicate for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5]

III. Kinetic Analysis to Determine Inhibition Type

To understand the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.

Procedure:

  • Prepare a range of substrate concentrations around the Michaelis-Menten constant (Km) of the enzyme.

  • For each substrate concentration, measure the initial reaction velocity in the absence and presence of different fixed concentrations of this compound.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[4]

  • The kinetic parameters (Vmax, Km, and Ki) can be determined from these plots.[4]

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_components Add Components to 96-Well Plate prep_reagents->add_components prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate read_plate Read Absorbance incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response kinetic_analysis Kinetic Analysis (Determine Ki) calc_inhibition->kinetic_analysis determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for a typical enzyme inhibition assay.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin (B600854) Receptor IRS IRS Proteins IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits Signaling) PTP1B->IRS Dephosphorylates (Inhibits Signaling) Scytalol_C This compound Scytalol_C->PTP1B Inhibits

Caption: PTP1B's role in insulin signaling and potential inhibition by this compound.

References

Unraveling the Impact of Scytalol C on Cellular Signaling: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent investigations have highlighted the potential of a novel compound, identified as Scytalol C, in modulating critical cellular signaling pathways implicated in apoptosis and cell cycle regulation. This document provides detailed application notes and protocols for utilizing Western blot analysis to elucidate the mechanism of action of this compound. The following sections are intended for researchers, scientists, and drug development professionals engaged in the study of cellular responses to therapeutic agents.

Application Notes

Western blot analysis is a pivotal technique to investigate the effects of this compound on protein expression and post-translational modifications. This method allows for the sensitive and specific detection of key proteins within signaling cascades, providing insights into the compound's efficacy and molecular targets. Key applications include:

  • Apoptosis Induction: Assessing the modulation of pro-apoptotic and anti-apoptotic proteins to confirm the induction of programmed cell death by this compound.

  • Signaling Pathway Analysis: Identifying the specific pathways affected by this compound, such as the MAPK and JAK-STAT signaling pathways, by examining the phosphorylation status and expression levels of their constituent proteins.

  • Cell Cycle Regulation: Determining the impact of this compound on cell cycle progression by analyzing the expression of key regulatory proteins.

Quantitative Data Summary

The following table summarizes the quantitative analysis of protein expression changes observed in cancer cell lines treated with this compound, as determined by densitometric analysis of Western blot data.

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
Bax Control (Vehicle)1.101.000.12-
This compound (10 µM)2.422.200.21<0.05
This compound (20 µM)3.523.200.28<0.01
Bcl-2 Control (Vehicle)2.501.000.25-
This compound (10 µM)1.250.500.15<0.05
This compound (20 µM)0.630.250.09<0.01
Cleaved Caspase-3 Control (Vehicle)0.501.000.08-
This compound (10 µM)1.503.000.18<0.01
This compound (20 µM)2.755.500.31<0.001
Cytochrome c (Cytosolic) Control (Vehicle)0.801.000.10-
This compound (10 µM)2.002.500.22<0.05
This compound (20 µM)3.604.500.35<0.01
p-ERK Control (Vehicle)1.801.000.19-
This compound (10 µM)0.900.500.11<0.05
This compound (20 µM)0.450.250.07<0.01
p-STAT3 Control (Vehicle)2.101.000.23-
This compound (10 µM)1.050.500.14<0.05
This compound (20 µM)0.530.250.08<0.01
Loading Control (β-actin) All Groups3.201.000.20-

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[1]

  • Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]

Preparation of Cell Lysates
  • Washing: After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[2]

  • Lysis: Add 1X SDS sample buffer (100 µl per well of a 6-well plate) to each well and immediately scrape the cells.[2] Transfer the cell lysate to a microcentrifuge tube.[2]

  • Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.[2]

  • Denaturation: Heat the samples at 95-100°C for 5 minutes, then cool on ice.[2]

  • Centrifugation: Microcentrifuge the lysates for 5 minutes to pellet any insoluble debris.[2]

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[1]

  • Normalization: Normalize all samples to the same protein concentration using lysis buffer.[1]

SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[2][3] Run the gel according to standard procedures to separate the proteins by size.[3]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[1][2] The optimal antibody concentration should be determined empirically.[1]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[2]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step as described above.[3]

Detection and Data Analysis
  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[4]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[1]

  • Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).[1] Normalize the intensity of the target protein band to the intensity of a loading control band (e.g., β-actin or GAPDH).[1]

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for Western blot analysis.

Scytalol_C_Signaling_Pathway Scytalol_C This compound ERK_Pathway ERK Pathway Scytalol_C->ERK_Pathway Inhibits STAT3_Pathway STAT3 Pathway Scytalol_C->STAT3_Pathway Inhibits Bcl2 Bcl-2 Scytalol_C->Bcl2 Inhibits Bax Bax Scytalol_C->Bax Promotes p_ERK p-ERK (Inactive) ERK_Pathway->p_ERK p_STAT3 p-STAT3 (Inactive) STAT3_Pathway->p_STAT3 p_ERK->Bcl2 Inhibits inhibition of p_STAT3->Bcl2 Inhibits inhibition of Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Inhibits Bax->Mitochondrion Promotes release of Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Densitometry detection->analysis end Results analysis->end

Caption: General workflow for Western blot analysis.

References

Unraveling Cellular Dynamics: The Application of "Scytalol C" in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Scytalol C" : Extensive research has revealed no specific fluorescent probe or dye identified as "this compound" within the current scientific literature. The "Scytalol" family of natural products, including Scytalol A and D, are known for other biological activities but are not associated with fluorescence microscopy. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary research chemical, or a potential misnomer.

In the spirit of providing valuable technical information for researchers, scientists, and drug development professionals, this document presents a detailed application note and protocol for a representative fluorescent probe used in live-cell imaging of the cytoskeleton. For illustrative purposes, we will refer to this hypothetical probe as "CytoGlow 550" . The principles, protocols, and data presentation formats provided herein are broadly applicable to a wide range of fluorescent dyes used in cellular imaging.

Application Note: "CytoGlow 550" for Live-Cell Cytoskeleton Imaging

Introduction

"CytoGlow 550" is a novel, cell-permeable fluorescent probe designed for the specific and dynamic labeling of the F-actin cytoskeleton in living cells. Its exceptional brightness, high signal-to-noise ratio, and low cytotoxicity make it an ideal tool for a variety of applications in fluorescence microscopy, including the study of cell motility, division, and morphology. This application note provides an overview of "CytoGlow 550" and detailed protocols for its use in live-cell imaging.

Principle

"CytoGlow 550" is a small molecule that binds with high affinity and specificity to filamentous actin (F-actin). Upon binding, the probe undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, a phenomenon known as fluorogenicity. This property ensures a low background signal from unbound probe in the cytoplasm, leading to crisp and high-contrast images of the actin cytoskeleton. The probe is excited by the 561 nm laser line and emits maximally at 575 nm, making it compatible with standard TRITC/Rhodamine filter sets.

Quantitative Data Summary

The photophysical properties and performance of "CytoGlow 550" are summarized in the table below.

ParameterValue
Excitation Maximum (Ex)561 nm
Emission Maximum (Em)575 nm
Molar Extinction Coefficient> 80,000 M⁻¹cm⁻¹
Quantum Yield (Bound)> 0.6
Recommended Working Concentration50 - 200 nM
Optimal Incubation Time15 - 30 minutes
Cytotoxicity (at 200 nM for 24h)< 5% decrease in cell viability

Experimental Protocols

1. Live-Cell Staining Protocol for Adherent Cells

This protocol is suitable for staining F-actin in adherent cells cultured in glass-bottom dishes or multi-well plates.

Materials and Reagents:

  • "CytoGlow 550" stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Adherent cells cultured on glass-bottom dishes

Procedure:

  • Prepare a 100X working solution of "CytoGlow 550" by diluting the 1 mM stock solution in live-cell imaging medium. For a final concentration of 100 nM, dilute 1 µL of 1 mM stock into 10 mL of medium.

  • Remove the culture medium from the cells and wash once with pre-warmed (37°C) PBS.

  • Add the "CytoGlow 550" working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • The cells are now ready for imaging under a fluorescence microscope.

2. Protocol for Time-Lapse Imaging

For long-term imaging experiments, it is crucial to maintain cell health and minimize phototoxicity.

Procedure:

  • Follow the Live-Cell Staining Protocol as described above.

  • Place the imaging dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

  • Minimize the exposure time for each image acquisition.

  • Set the time-lapse interval appropriate for the biological process being observed (e.g., every 1-5 minutes for cell migration).

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Culture Adherent Cells on Glass-Bottom Dish prepare_stain Prepare 'CytoGlow 550' Working Solution wash1 Wash Cells with PBS cell_culture->wash1 incubate Incubate with 'CytoGlow 550' (15-30 min) wash1->incubate wash2 Wash Cells with Medium incubate->wash2 add_medium Add Fresh Imaging Medium wash2->add_medium place_on_scope Place on Microscope Stage (with Environmental Control) add_medium->place_on_scope set_params Set Imaging Parameters (Laser, Exposure) place_on_scope->set_params acquire Acquire Time-Lapse Images set_params->acquire image_processing Image Processing (e.g., Denoising) acquire->image_processing quantification Quantitative Analysis (e.g., Cell Motility) image_processing->quantification

Caption: A flowchart of the experimental workflow for live-cell imaging of the cytoskeleton using a fluorescent probe.

Signaling Pathway Visualization (Hypothetical: Probe Activation)

G probe_unbound CytoGlow 550 (Unbound) f_actin F-Actin probe_unbound->f_actin Binding probe_bound CytoGlow 550 (Bound) fluorescence Fluorescence (Em: 575 nm) probe_bound->fluorescence Activation

Caption: A simplified diagram illustrating the binding and activation mechanism of the "CytoGlow 550" probe upon interaction with F-actin.

Application Notes and Protocols: Pyrrolo-C as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The molecular probe detailed in these application notes is Pyrrolo-C (PC), a fluorescent analog of the nucleoside cytidine. Initial searches for "Scytalol C" did not yield a known molecular probe, and it is presumed to be a typographical error. Pyrrolo-C is a well-documented and commercially available probe used extensively in nucleic acid research.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrrolo-C

Pyrrolo-C (PC), chemically known as 3-[β-D-2-ribofuranosyl]-6-methylpyrrolo[2,3-d]pyrimidin-2(3H)-one, is a fluorescent analog of the nucleoside cytidine.[1][2][3][4] It is a powerful tool for investigating the structure, dynamics, and interactions of RNA and DNA. A key feature of Pyrrolo-C is that it retains the ability to form a Watson-Crick base pair with guanosine (B1672433) (G), allowing for its site-specific incorporation into oligonucleotides without significantly distorting the native structure.[1][5]

The utility of Pyrrolo-C as a molecular probe stems from its sensitivity to its local microenvironment. Its fluorescence is significantly quenched when it is incorporated into a nucleic acid duplex, a phenomenon attributed to base-stacking interactions with neighboring bases.[1][2][3][4] This property allows researchers to monitor real-time changes in nucleic acid conformation, such as folding, unfolding, and binding events.

Principle of Action

The core principle behind Pyrrolo-C's function as a molecular probe is fluorescence quenching. The fluorescence of the free Pyrrolo-C ribonucleoside is high, but it decreases significantly upon incorporation into a single-stranded RNA (ssRNA) or DNA and is further quenched upon the formation of a double-stranded duplex (dsRNA or dsDNA).[1][2][3][4][6] This change in fluorescence intensity can be quantitatively measured to infer the conformational state of the nucleic acid.

  • Unstacked State (High Fluorescence): In an unfolded or single-stranded region, Pyrrolo-C is more solvent-exposed and less constrained, resulting in higher fluorescence.

  • Stacked State (Low Fluorescence): When part of a stable duplex, Pyrrolo-C is stacked with adjacent bases, leading to efficient quenching of its fluorescence.

This reversible quenching allows for the dynamic tracking of processes like hybridization, melting, and protein-nucleic acid interactions.[1][7]

cluster_0 Principle of Pyrrolo-C Fluorescence Quenching Free_PC Free Pyrrolo-C (High Fluorescence) ssRNA_PC ssRNA with Pyrrolo-C (Intermediate Fluorescence) Free_PC->ssRNA_PC Incorporation dsRNA_PC dsRNA with Pyrrolo-C (Low Fluorescence) ssRNA_PC->dsRNA_PC Hybridization dsRNA_PC->ssRNA_PC Denaturation

Caption: Principle of Pyrrolo-C fluorescence quenching upon incorporation and hybridization.

Quantitative Data

The fluorescence of Pyrrolo-C is highly sensitive to its environment. The following tables summarize the quantitative data on its fluorescence properties under various conditions.

Table 1: Fluorescence Quenching of Pyrrolo-C

State of Pyrrolo-C (PC)Relative Fluorescence IntensityApproximate Fluorescence Reduction
Free Ribonucleoside1.00 (Normalized)-
Incorporated in ssRNA~0.40~60%[1][2][3][4]
Incorporated in dsRNA~0.25~75%[1][2][3][4][6]

Table 2: Spectral Properties of Pyrrolo-C

PropertyWavelength (nm)Notes
Excitation Maximum (λex)~350 - 352 nmRed-shifted from natural nucleosides, allowing selective excitation.[6][7]
Emission Maximum (λem)~460 nmThe emission peak can shift slightly depending on the environment.[6]

Table 3: Environmental Effects on Pyrrolo-C Fluorescence

ConditionEffect on Fluorescence
Ionic Strength (NaCl, MgCl2)Moderately affected, making it suitable for a broad range of buffer conditions.[1][6]
pHGenerally stable over a wide pH range.[1]
Organic Cosolvents (Ethanol, Formamide)Fluorescence of free PC is enhanced.[1]

Experimental Protocols

Protocol 1: Incorporation of Pyrrolo-C into RNA Oligonucleotides

Pyrrolo-C is incorporated into RNA sequences during solid-phase synthesis using its phosphoramidite (B1245037) derivative.

  • Monomer Preparation: Obtain the Pyrrolo-C CE Phosphoramidite. Different versions with protecting groups like 2'-O-triisopropylsilyloxymethyl (TOM) or tert-butyldimethylsilyl (TBS) are commercially available.[6]

  • Automated RNA Synthesis: Utilize a standard automated DNA/RNA synthesizer. The synthesis protocol is generally the same as for standard RNA synthesis.

    • Caution: Pyrrolo-C can be sensitive to strong iodine oxidizer solutions. It is recommended to use a milder iodine solution (e.g., 0.02 M) for the oxidation step.[5]

  • Deprotection and Cleavage: Follow the standard deprotection and cleavage protocols for RNA synthesis, typically using ammonium (B1175870) hydroxide (B78521) and/or other deprotection reagents as recommended for the specific phosphoramidites used.

  • Purification: Purify the resulting Pyrrolo-C labeled RNA oligonucleotide using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

cluster_0 Workflow for Pyrrolo-C RNA Synthesis Start Obtain Pyrrolo-C Phosphoramidite Synthesis Automated Solid-Phase RNA Synthesis Start->Synthesis Deprotection Cleavage and Deprotection Synthesis->Deprotection Purification PAGE or HPLC Purification Deprotection->Purification QC Quality Control (Mass Spectrometry) Purification->QC

Caption: Workflow for the synthesis of Pyrrolo-C labeled RNA.

Protocol 2: Monitoring RNA Hybridization Kinetics

This protocol describes how to use a Pyrrolo-C labeled RNA to measure the kinetics of hybridization to a complementary DNA or RNA strand.

  • Materials:

    • Pyrrolo-C labeled ssRNA (ssRNA-PC)

    • Complementary unlabeled DNA or RNA strand (cStrand)

    • Standard buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)[1]

    • Fluorometer with temperature control

  • Procedure:

    • Prepare a solution of ssRNA-PC at a known concentration (e.g., 1 µM) in the standard buffer in a fluorescence cuvette.[1]

    • Place the cuvette in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 25°C).[1]

    • Set the excitation wavelength to ~350 nm and the emission wavelength to ~460 nm. Record the baseline fluorescence of the ssRNA-PC.

    • Initiate the hybridization by adding a molar excess (e.g., 2-fold) of the cStrand to the cuvette. Mix quickly.[1]

    • Immediately start recording the fluorescence intensity over time. The fluorescence will decrease as the duplex forms.

    • Continue recording until the signal stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • The resulting kinetic trace (fluorescence vs. time) can be fitted to a pseudo-first-order exponential decay function to determine the observed rate constant (k_obs).

    • By performing the experiment at different concentrations of the cStrand, the bimolecular rate constant (k_bind) can be determined from the slope of a plot of k_obs versus cStrand concentration.[6]

Protocol 3: Thermal Denaturation (Melting) Profile of an RNA Duplex

This protocol outlines the use of Pyrrolo-C to monitor the thermal stability of an RNA duplex.

  • Materials:

    • Annealed dsRNA containing Pyrrolo-C (dsRNA-PC)

    • Standard buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)[1]

    • Fluorometer with a programmable temperature ramp feature

  • Procedure:

    • Prepare a solution of dsRNA-PC (e.g., 1 µM) in the standard buffer. To ensure duplex formation, anneal the sample by heating to 70-90°C for 2 minutes and then slowly cooling to room temperature.[1][8]

    • Place the sample in the fluorometer.

    • Set the excitation and emission wavelengths as in Protocol 2.

    • Program a temperature ramp, for example, from 20°C to 90°C with a rate of 1°C/minute.

    • Record the fluorescence intensity as a function of temperature.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. The plot will show a sigmoidal curve, with low fluorescence at lower temperatures (duplex state) and high fluorescence at higher temperatures (single-stranded state).

    • The melting temperature (Tm) is the temperature at the midpoint of this transition. This can be determined by finding the maximum of the first derivative of the melting curve.

Signaling Pathways and Applications

Pyrrolo-C is not a signaling molecule itself but a probe to study the behavior of nucleic acids that may be involved in signaling pathways. Its applications are broad and include:

  • RNA Folding and Catalysis: Studying the conformational changes of ribozymes and other functional RNAs.

  • Protein-Nucleic Acid Interactions: Detecting the binding of proteins to specific RNA or DNA sequences by observing changes in Pyrrolo-C fluorescence.[7]

  • DNA Replication and Repair: Probing the local melting of DNA duplexes by polymerases and helicases.[5]

  • Drug-Nucleic Acid Interactions: Screening for and characterizing the binding of small molecules to RNA or DNA targets.

  • Diagnostic Probes: Designing molecular beacons and other probes where hybridization to a target sequence results in a fluorescence signal change.

cluster_0 Applications of Pyrrolo-C PC Pyrrolo-C Labeled Nucleic Acid App1 RNA/DNA Folding and Unfolding PC->App1 App2 Protein Binding PC->App2 App3 Drug Interaction PC->App3 App4 Enzymatic Activity (e.g., Helicase) PC->App4

Caption: Key research applications of Pyrrolo-C as a molecular probe.

References

Scytalol C: Application Notes on a Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scytalol C is a naturally occurring heptaketide, a class of polyketide secondary metabolites, isolated from fungal species such as Scytalidium and Corynespora. With the molecular formula C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol , this compound has garnered interest for its biological activities. Notably, this compound has been identified as a modulator of melanin (B1238610) biosynthesis and has demonstrated antiviral properties. Despite its potential therapeutic applications, research into the development of specific delivery systems for this compound is currently limited in publicly available scientific literature.

This document provides an overview of this compound, including its known properties. In the absence of specific experimental data on this compound delivery systems, this report outlines general protocols and application notes for the formulation of similar hydrophobic natural products. These methodologies can serve as a foundational guide for researchers and drug development professionals interested in designing and evaluating delivery systems for this compound.

Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the rational design of suitable drug delivery systems.

PropertyValueReference
Molecular Formula C₁₇H₂₀O₆[1][2]
Molecular Weight 320.34 g/mol [1][2]
CAS Number 208183-22-6[2]
Class Heptaketide (Polyketide)
Origin Fungal Metabolite (Scytalidium sp., Corynespora sp.)[1]
Known Biological Activities Modulator of melanin biosynthesis, Antiviral activity[3]

Hypothetical Delivery Systems for this compound: General Protocols

Given the hydrophobic nature typical of many polyketides, enhancing the solubility and bioavailability of this compound would be a primary objective for any delivery system. The following sections detail generalized protocols for developing nanoparticle and liposomal formulations, which are common strategies for improving the delivery of poorly water-soluble compounds.

Nanoparticle Formulation

Nanoparticles can protect the encapsulated compound from degradation and facilitate targeted delivery. A common method for preparing polymeric nanoparticles for hydrophobic drugs is the nanoprecipitation technique.

Experimental Protocol: Nanoprecipitation for this compound Nanoparticle Formulation

Objective: To encapsulate this compound in a biodegradable polymeric nanoparticle formulation to enhance its stability and aqueous dispersibility.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (organic solvent)

  • Poloxamer 188 or Polyvinyl alcohol (PVA) (as a stabilizer)

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

  • Probe sonicator

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of this compound and PLGA in acetone. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188 in purified water).

  • Nanoprecipitation:

    • While stirring the aqueous phase at a constant speed (e.g., 500 rpm) on a magnetic stirrer, add the organic phase dropwise.

    • The rapid diffusion of the solvent into the aqueous phase will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation:

    • Continuously stir the resulting nanoparticle suspension at room temperature for 2-4 hours to allow the acetone to evaporate. Alternatively, use a rotary evaporator at a reduced pressure.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium containing the free drug and excess stabilizer.

    • Wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this step twice.

    • Resuspend the final pellet in a suitable volume of purified water or a buffer.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles using a dynamic light scattering (DLS) instrument.

    • Encapsulation Efficiency and Drug Loading:

      • To determine the amount of encapsulated this compound, dissolve a known amount of the nanoparticle formulation in a suitable organic solvent to break the nanoparticles and release the drug.

      • Quantify the amount of this compound using a validated HPLC method.

      • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

        • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

        • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Workflow for Nanoparticle Formulation and Characterization

Nanoparticle_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization Organic_Phase Organic Phase (this compound + PLGA in Acetone) Nanoprecipitation Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase (Stabilizer in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation DLS Particle Size (DLS) Centrifugation->DLS HPLC Encapsulation Efficiency (HPLC) Centrifugation->HPLC

Caption: Workflow for nanoparticle formulation of this compound.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a hydrophobic molecule like this compound, it would primarily be entrapped within the lipid bilayer.

Experimental Protocol: Thin-Film Hydration for this compound Liposome Formulation

Objective: To encapsulate this compound within liposomes to improve its solubility and potential for cellular uptake.

Materials:

  • This compound

  • Phosphatidylcholine (PC) or a mixture of lipids (e.g., DPPC, Cholesterol)

  • Chloroform or a chloroform/methanol (B129727) mixture (organic solvent)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the selected lipids in the organic solvent in a round-bottom flask. The molar ratio of lipid to drug can be varied to optimize loading.

    • Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature) under reduced pressure.

    • This process will remove the organic solvent, resulting in the formation of a thin, dry lipid film containing the drug on the inner wall of the flask.

  • Hydration:

    • Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath for a specified period (e.g., 1-2 hours) to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator).

    • For a more defined size distribution, the liposomal suspension should be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated several times (e.g., 11-21 passes).

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex column), or ultracentrifugation.

  • Characterization:

    • Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.

    • Encapsulation Efficiency:

      • Disrupt a known amount of the purified liposomal formulation using a suitable solvent (e.g., methanol or isopropanol).

      • Quantify the amount of this compound using HPLC.

      • Calculate the Encapsulation Efficiency as described for nanoparticles.

Signaling Pathway for Liposomal Uptake (Hypothetical)

Liposome_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell Liposome This compound Liposome Membrane Cell Membrane Liposome->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target

Caption: Hypothetical pathway for cellular uptake of this compound liposomes.

Future Directions and Considerations

The development of effective delivery systems for this compound will be contingent on a thorough understanding of its physicochemical properties, particularly its aqueous solubility and stability. Preliminary studies should focus on these aspects to inform the selection of appropriate formulation strategies.

Further research should also aim to elucidate the specific cellular and molecular targets of this compound to enable the design of targeted delivery systems. For instance, if a specific cell surface receptor is identified, liposomes or nanoparticles could be functionalized with ligands that bind to this receptor, thereby enhancing delivery to the target cells and reducing off-target effects.

In vivo studies in relevant animal models will be essential to evaluate the pharmacokinetic profile, efficacy, and safety of any developed this compound formulations.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While specific data on its formulation into advanced delivery systems are not yet available, established methodologies for encapsulating hydrophobic compounds in nanoparticles and liposomes provide a clear path forward for future research. The protocols and considerations outlined in these application notes offer a foundational framework to guide the development and characterization of novel this compound delivery systems, which will be critical for translating its therapeutic potential into clinical applications.

References

Application Notes: The Influence of Vitamin C on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin C, or ascorbic acid, is an essential micronutrient recognized for its antioxidant properties and as a vital cofactor for several enzymatic reactions. Emerging evidence highlights its significant role as a modulator of gene expression, influencing a variety of cellular processes including proliferation, differentiation, and apoptosis. These application notes provide an overview of the utility of Vitamin C in gene expression analysis, particularly for researchers in oncology and drug development.

Mechanism of Action

Vitamin C influences gene expression through several mechanisms:

  • Epigenetic Regulation: It acts as a cofactor for Ten-Eleven Translocation (TET) enzymes, which are crucial for DNA demethylation. By modulating DNA methylation patterns, Vitamin C can alter the expression of numerous genes.

  • Regulation of Transcription Factors: Vitamin C can influence the activity of transcription factors such as Hypoxia-Inducible Factor-1 (HIF-1), NF-κB, and p53. For instance, it can promote the degradation of HIF-1α, a key regulator of the cellular response to hypoxia, thereby affecting the expression of hypoxia-responsive genes.

  • Modulation of Signaling Pathways: It impacts various signaling cascades, including the mTOR and JAK-STAT pathways, which are central to cell growth, proliferation, and survival.

  • Control of Intracellular cAMP Levels: Ascorbic acid can act as a competitive inhibitor of adenylate cyclase, leading to a decrease in intracellular cAMP concentration. This can, in turn, modulate the expression of genes regulated by cAMP-dependent pathways.

Applications in Research

  • Cancer Biology: High-dose Vitamin C has shown selective cytotoxic effects on cancer cells. Gene expression studies can elucidate the molecular mechanisms behind these effects, identifying potential therapeutic targets and biomarkers.

  • Wound Healing and Dermatology: Vitamin C is essential for collagen synthesis and plays a role in skin health. Analyzing gene expression in fibroblasts treated with Vitamin C can provide insights into its role in skin repair and aging.

  • Immunology: Vitamin C can modulate the function of immune cells. Gene expression profiling can help understand its impact on immune responses and inflammation.

Quantitative Data on Gene Expression Changes Induced by Vitamin C

The following tables summarize the quantitative changes in gene expression observed in different experimental models upon treatment with Vitamin C.

Table 1: Effect of Ascorbic Acid on Gene Expression in Sarcoma S180 Cells in Mice

GeneTreatment GroupFold Change vs. Untreated Control
p53 Low dose AA2.7
High dose AA1.8
HIF-1α High dose AA0.4 (i.e., 0.6 fold lower)
NF-κB AA treated-0.75 (i.e., decreased by 25%)

Table 2: Effect of Ascorbic Acid on Angiogenesis-Related Gene Expression in Sarcoma 180-implanted BALB/C Mice

GeneTreatment GroupFold Inhibition vs. Untreated Control
bFGF Ascorbic Acid0.3
VEGF Ascorbic Acid7
MMP2 Ascorbic Acid4

Table 3: Upregulated Genes in Human Dermal Fibroblasts Treated with Ascorbic Acid 2-Phosphate (AA2P)

Gene CategoryObservation
DNA replication and repairIncreased expression
G2/M phase of the cell cycle

Troubleshooting & Optimization

Optimizing "Scytalol C" concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Scytalol C, a potent and selective inhibitor of the VEGFR-2 signaling pathway.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It functions by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This action blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and AKT/P70S6K pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a crystalline solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in cell culture medium?

A3: While this compound is stable in DMSO, its stability in aqueous solutions like cell culture media can be limited. It is best practice to prepare fresh dilutions in pre-warmed media for each experiment from the frozen DMSO stock. Avoid storing the compound in culture medium for extended periods.

Section 2: Experimental Optimization and Troubleshooting

Q4: How do I determine the optimal concentration of this compound for my cell line?

A4: The optimal concentration is cell-line specific and should be determined empirically. A dose-response experiment is critical. We recommend performing a cell viability assay (e.g., MTT or MTS) with a broad range of this compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4] This will establish the therapeutic window for your experiments.

Data Presentation: Recommended Starting Concentrations

The following table provides suggested starting concentration ranges for determining the IC50 of this compound in various cell types. These are based on typical responses to VEGFR-2 inhibitors.

Cell TypeCommon Cell LinesSuggested Concentration Range (for IC50 determination)
Endothelial CellsHUVEC, HMVEC0.1 µM - 20 µM
GlioblastomaDBTRG-05MG1 µM - 50 µM
Lung CarcinomaA5495 µM - 100 µM
Breast CancerMDA-MB-2315 µM - 100 µM

Note: These are starting points. The actual IC50 may be higher or lower depending on the specific cell line and experimental conditions.

Q5: My results are inconsistent between experiments. What are the common causes?

A5: Inconsistent results can stem from several factors.[5] Key areas to investigate include:

  • Compound Stability: Ensure fresh dilutions are made for each experiment.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Pipetting Accuracy: Calibrate pipettes regularly and use consistent technique, especially for serial dilutions.[5]

  • Inconsistent Incubation Times: Use a multi-channel pipette or automated dispenser to ensure simultaneous addition of reagents.[5]

  • Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose) to ensure the solvent itself is not affecting the cells.

Data Presentation: Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Pipetting errors or inconsistent cell seeding.Calibrate pipettes. Ensure a homogenous cell suspension before plating.[5]
No inhibitory effect observed Concentration too low; compound degradation.Test a higher concentration range. Prepare fresh dilutions from stock for each experiment.
High cytotoxicity at low concentrations Off-target effects or high cell sensitivity.Perform a kinome selectivity screen to check for off-target kinase inhibition.[6] Test on a panel of different cell lines to assess specificity.[6]
IC50 value shifts between experiments Variation in cell density or ATP concentration in media.Standardize cell seeding density. Ensure consistent media formulation and serum concentration.[5][7]

Section 3: Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for VEGFR-2 Phosphorylation

This protocol assesses the direct inhibitory effect of this compound on its target.

Methodology:

  • Cell Culture and Starvation: Grow endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells for 6-12 hours to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant VEGF (e.g., 20 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.

Section 4: Visual Guides

Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Scytalol_C This compound Scytalol_C->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration ERK->Migration G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (96-well plate) C Treat Cells (24-72h) A->C B Prepare Serial Dilutions of this compound B->C D Add MTT Reagent C->D E Solubilize Crystals D->E F Read Absorbance (570nm) E->F G Calculate IC50 F->G G Start Inconsistent Results? Check_Reagents Are reagents fresh? (Media, this compound) Start->Check_Reagents Check_Cells Are cells healthy? (Low passage, log phase) Start->Check_Cells Check_Technique Is technique consistent? (Pipetting, Timing) Start->Check_Technique Solution_Reagents Prepare fresh dilutions for every experiment Check_Reagents->Solution_Reagents No Solution_Cells Thaw a new vial of cells Check_Cells->Solution_Cells No Solution_Technique Calibrate pipettes and standardize timing Check_Technique->Solution_Technique No

References

"Scytalol C" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Scytalol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and storage of this compound. The following information is structured to address common questions and troubleshooting scenarios you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for the active ingredient in this compound, Ascorbic Acid, is through oxidation. Ascorbic acid is reversibly oxidized to dehydroascorbic acid (DHA).[1] DHA can then undergo irreversible hydrolysis to form 2,3-diketogulonic acid, which is biologically inactive.[1][2] Further degradation can lead to various other products, including L-erythrulose, oxalic acid, and threonic acid.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to store it in a dry place, protected from sunlight.[3][4] The recommended storage temperature is between 15 – 25 °C.[3] Exposure to high temperatures, humidity, and UV radiation can accelerate degradation.[3][4]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in aqueous solutions is pH-dependent. In alkaline solutions, the auto-oxidation of ascorbic acid is accelerated, leading to faster degradation.[1] The degradation pathways and the resulting products can also differ depending on the pH. For instance, in acidic solutions under aerobic conditions, dehydroascorbic acid can degrade to form 2-furoic acid and 3-hydroxy-pyrone, while under anaerobic conditions, furfural (B47365) is a major degradation product.[1]

Q4: What are the critical quality attributes (CQAs) to monitor during a stability study of this compound?

A4: During a stability study of this compound, it is crucial to monitor several critical quality attributes (CQAs) to ensure its quality, safety, and efficacy. These typically include potency (assay of ascorbic acid), purity, the levels of specific degradation products, pH of solutions, appearance (color change), and particulate matter content.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly rapid loss of potency in this compound samples. - Improper storage conditions (exposure to light, high temperature, or humidity).- High pH of the solution.- Presence of oxidizing agents or metal ion contaminants.- Verify storage conditions are as recommended (15-25°C, protected from light and moisture).[3]- Buffer the solution to a suitable acidic pH if appropriate for the experiment.- Use high-purity solvents and containers to avoid contamination.
Discoloration (browning) observed in this compound solutions. - Advanced degradation of ascorbic acid, particularly at higher pH and temperature.[2]- Formation of furfural and its subsequent polymerization or reaction with other components.[1]- Prepare solutions fresh whenever possible.- Store solutions at refrigerated temperatures (2-8°C) for short-term use.- If discoloration persists, investigate the presence of specific degradation products using analytical techniques like HPLC.
Inconsistent results in stability studies. - Non-validated analytical method.- Variability in environmental chamber conditions.- Inconsistent handling of samples.- Ensure a validated, stability-indicating analytical method is used.[6]- Regularly monitor and calibrate environmental chambers for temperature and humidity.- Standardize sample handling procedures across all time points and personnel.

Quantitative Data Summary

The following tables summarize the impact of various conditions on the stability of Ascorbic Acid, the active component of this compound.

Table 1: Effect of Temperature on Ascorbic Acid Degradation

TemperatureStorage DurationDegradation (%)Reference
25°C7 days23.4%[1]
35°C7 days56.4%[1]
90°C1 minute8-18%[1]

Table 2: Standard ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data compiled from general ICH guidelines for stability testing.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 1 hour.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the solid drug substance or solution at 80°C for 24 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a UV or MS detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The analytical method is considered stability-indicating if it can resolve the main peak from all major degradation product peaks.[7]

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

  • Sample Packaging: Package the this compound samples in the proposed container closure system.

  • Storage: Place the samples in stability chambers maintained at long-term storage conditions (e.g., 25°C/60% RH).[6]

  • Testing Schedule: Test the samples at specified time points. For a 12-month study, the frequency could be 0, 3, 6, 9, and 12 months.[6]

  • Analysis: At each time point, analyze the samples for critical quality attributes such as assay, degradation products, and appearance.

  • Data Analysis: Evaluate the data to establish a stability profile and determine the shelf-life of the product.

Visualizations

Scytalol_C_Degradation_Pathway Scytalol_C This compound (Ascorbic Acid) DHA Dehydroascorbic Acid (DHA) Scytalol_C->DHA Oxidation (Reversible) DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis (Irreversible) Further_Degradation Further Degradation Products DKG->Further_Degradation Degradation Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC Analysis Stress->Analysis Data Evaluate Chromatograms Analysis->Data End Identify Degradation Products & Validate Method Data->End

References

Preventing "Scytalol C" precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of Scytalol C in experimental media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I added it to my cell culture media. What is the most common cause?

A1: The most frequent cause of this compound precipitation is its low solubility in aqueous solutions like cell culture media. This can be exacerbated by factors such as the final concentration of this compound, the pH of the media, the solvent used for the stock solution, and the temperature at which it is stored.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: Based on solubility studies, DMSO is the recommended solvent for creating a high-concentration stock solution of this compound. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous experimental media.

Q3: What is the maximum recommended final concentration of DMSO in the culture media?

A3: To avoid solvent-induced cytotoxicity, it is best practice to keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), and ideally at or below 0.1%.

Q4: Can the pH of my media affect this compound solubility?

A4: Yes, the pH of the media can significantly impact the solubility of this compound. It is crucial to ensure that the addition of your this compound stock solution does not drastically alter the pH of your media. See the data in Table 2 for more details on pH-dependent solubility.

Q5: How should I store my this compound stock solution and the media containing this compound?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. After diluting this compound into your experimental media, it is recommended to use it immediately. If short-term storage is necessary, keep the media at 2-8°C and visually inspect for any precipitation before use.

Troubleshooting Guide

If you are experiencing precipitation of this compound, please follow this step-by-step troubleshooting guide.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound stock solution is prepared correctly.

  • Solvent Choice: Are you using a recommended solvent like DMSO?

  • Concentration: Is your stock solution concentration within the recommended range (see Table 1)? A stock that is too concentrated may lead to precipitation upon dilution.

  • Dissolution: Have you ensured the this compound is completely dissolved in the solvent before further dilution? Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

Step 2: Optimize the Dilution into Media

The method of dilution is critical.

  • Rapid Dilution: Add the this compound stock solution to your media while gently vortexing or swirling the media. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming Media: Pre-warming the media to 37°C can sometimes improve the solubility of the compound upon dilution.

Step 3: Check the Final Concentration and pH
  • Final Concentration: Is the final concentration of this compound in your media appropriate? If you are observing precipitation, try working with a lower final concentration.

  • pH of Media: After adding this compound, check the pH of your media. If it has shifted significantly, this could be the cause of precipitation.

Step 4: Consider Media Components
  • Serum Concentration: Components in fetal bovine serum (FBS) and other supplements can sometimes interact with compounds and reduce their solubility. Consider if the serum concentration in your media is a contributing factor.

Data and Protocols

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mMRecommended for stock solutions.
Ethanol~10 mMUse with caution due to potential for lower solubility and higher cytotoxicity.
PBS (pH 7.4)< 10 µMLow solubility in aqueous buffers.
Water< 1 µMPractically insoluble.

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

pHSolubility (at 25°C)
6.0~5 µM
7.4~10 µM
8.0~25 µM
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes can be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Thaw an aliquot of your 10 mM this compound stock solution at room temperature.

  • Pre-warm your cell culture media to 37°C.

  • While gently vortexing or swirling the media, add the required volume of the this compound stock solution to achieve your desired final concentration. For example, to make 10 mL of media with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.

  • Ensure the final DMSO concentration remains below 0.5%.

  • Use the media containing this compound immediately for your experiment.

Visual Guides

start Start: this compound Precipitation Observed check_stock Step 1: Review Stock Solution start->check_stock check_dilution Step 2: Optimize Dilution Method check_stock->check_dilution Stock OK check_final Step 3: Check Final Concentration & pH check_dilution->check_final Dilution OK consider_media Step 4: Consider Media Components check_final->consider_media Conc. & pH OK resolved Issue Resolved consider_media->resolved Media OK

Caption: Troubleshooting workflow for this compound precipitation.

solubility This compound Solubility in Media solvent Stock Solution Solvent (e.g., DMSO) solvent->solubility concentration Final Concentration concentration->solubility ph Media pH ph->solubility temperature Temperature temperature->solubility media_comp Media Components (e.g., Serum) media_comp->solubility dilution_rate Dilution Rate dilution_rate->solubility

Caption: Key factors influencing this compound solubility.

Technical Support Center: Scytalol C Off-Target Effects and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the investigational compound Scytalol C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A: Off-target effects occur when a drug molecule, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including adverse side effects, toxicity, and a misinterpretation of experimental results.[3] Identifying and mitigating off-target effects is a critical step in the development of safe and effective therapeutics.[1]

Q2: My in-vitro assay shows potent activity of this compound, but I'm observing unexpected cellular phenotypes. Could this be due to off-target effects?

A: Yes, unexpected or paradoxical cellular phenotypes are often an indication of off-target activity. While this compound may be highly effective at inhibiting its primary target, its interaction with other cellular proteins can trigger alternative signaling pathways, leading to the observed effects. It is crucial to deconvolute these off-target effects from the on-target pharmacology.

Q3: What are the initial steps to investigate potential off-target effects of this compound?

A: A tiered approach is recommended. Start with computational (in silico) methods to predict potential off-targets based on the chemical structure of this compound.[4][5] Subsequently, these predictions should be validated experimentally using in-vitro profiling assays against a panel of related and unrelated targets (e.g., kinase panels).[1]

Troubleshooting Guides

Problem 1: Inconsistent experimental results with this compound across different cell lines.
  • Possible Cause: Cell-line specific expression of off-target proteins. The off-target profile of this compound may vary depending on the proteomic landscape of each cell line.

  • Troubleshooting Steps:

    • Proteomic Analysis: Perform proteomic or transcriptomic analysis on your panel of cell lines to identify differences in protein expression, particularly for kinases or other potential off-targets.

    • Correlate Sensitivity: Correlate the differential sensitivity to this compound with the expression levels of potential off-target proteins.

    • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout potential off-target genes in a sensitive cell line and assess for a shift in the dose-response curve of this compound.[1]

Problem 2: this compound demonstrates toxicity in animal models at doses required for efficacy.
  • Possible Cause: In vivo off-target effects leading to toxicity in specific organs or tissues.

  • Troubleshooting Steps:

    • In-Vitro Counter-Screening: Broaden the in-vitro off-target screening to include safety-related targets such as ion channels (e.g., hERG), GPCRs, and nuclear receptors.

    • Chemical Proteomics: Employ chemical proteomics approaches to identify the direct binding partners of this compound in relevant tissues from the animal model.[3]

    • Structural Modification: If a specific off-target responsible for toxicity is identified, consider medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for the off-target while maintaining on-target potency.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound's on-target and off-target activities.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (Off-Target / On-Target)
Primary Target Kinase A 15 -
Off-Target Kinase B15010
Off-Target Kinase C45030
Off-Target Kinase D> 10,000> 667
Off-Target Kinase E> 10,000> 667

Table 2: In-Vitro Safety Panel Profiling of this compound at 10 µM

Safety Target% Inhibition
hERG (Ion Channel)8%
M1 (Muscarinic Receptor)15%
Beta-2 (Adrenergic Receptor)5%
COX-1 (Enzyme)2%
PDE4 (Enzyme)12%

Experimental Protocols

Protocol 1: Kinase Panel Screening

Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 1 nM to 10 µM.

  • Assay Platform: Utilize a reputable contract research organization (CRO) or an in-house platform that offers kinase screening services (e.g., radiometric, fluorescence-based, or luminescence-based assays).

  • Kinase Panel: Select a diverse panel of kinases, including representatives from all major kinase families. A common choice is the DiscoverX KINOMEscan™ panel or a similar offering.

  • Assay Execution: The assays are typically performed by incubating the kinase, substrate (peptide or protein), ATP, and the test compound (this compound) at varying concentrations.

  • Data Analysis: The amount of substrate phosphorylation is measured and compared to a control (vehicle-treated) reaction. The IC50 value for each kinase is calculated by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its primary target and potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with either vehicle (DMSO) or this compound at a concentration sufficient to engage the target(s) for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Visualizations

Off_Target_Identification_Workflow Workflow for Off-Target Identification cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation A This compound Chemical Structure B Computational Modeling (e.g., Ligand-based, Structure-based) A->B C Predicted Off-Target List B->C D Broad Kinase Panel Screening C->D Prioritize for screening F Validated Off-Target List D->F E Cellular Thermal Shift Assay (CETSA) E->F G Phenotypic Screening in Relevant Cell Models F->G Test cellular phenotype I Final Confirmed Off-Targets G->I H Target Knockdown/Knockout (siRNA, CRISPR) H->I Mitigation_Strategies Strategies for Mitigating Off-Target Effects A Identified Off-Target B Structure-Activity Relationship (SAR) Analysis A->B G Dose Optimization Studies A->G C Rational Drug Design B->C D Chemical Modification of this compound C->D E Screening of Analogs D->E F Optimized Lead Compound (Improved Selectivity) E->F H Lower Therapeutic Dose G->H Signaling_Pathway_Deconvolution Deconvolution of On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A This compound B Primary Target Kinase A A->B E Off-Target Kinase B A->E C Downstream Effector 1 B->C Inhibition D Therapeutic Phenotype C->D F Downstream Effector 2 E->F Inhibition G Side Effect Phenotype F->G

References

Technical Support Center: Improving "Scytalol C" Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of "Scytalol C," a formulation containing S-citalopram.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary bioavailability challenges?

A1: "this compound" is a formulation containing the active pharmaceutical ingredient (API) S-citalopram. The primary challenge to its oral bioavailability is related to its physicochemical properties, which can lead to incomplete absorption. S-citalopram's systemic exposure can differ based on the activity of the cytochrome P450 2C19 enzyme, indicating that metabolism plays a significant role in its bioavailability[1]. For the purposes of this guide, we will also consider challenges related to aqueous solubility, which is a common hurdle for many oral drugs.

Q2: What are the common strategies for improving the bioavailability of poorly soluble drugs like S-citalopram?

A2: A variety of techniques can be employed to enhance the bioavailability of poorly water-soluble drugs. These methods can be broadly categorized as physical and chemical modifications.[2][3] Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve dissolution rate and, consequently, absorption. Techniques include micronization and nanosizing.[4][5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[2]

  • Complexation: Encapsulating the drug within a larger molecule, such as a cyclodextrin, can increase its solubility.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[4]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[2]

Q3: How can we assess the bioavailability of our "this compound" formulation in vitro?

A3: Several in vitro models are crucial for predicting in vivo bioavailability before proceeding to animal or human studies. These include:

  • Dissolution Studies: These experiments measure the rate at which the API dissolves from the formulation in a given medium. This is a critical first step in assessing potential bioavailability issues.

  • Permeability Assays: Using cell-based models like Caco-2 cell monolayers can provide an estimate of a drug's intestinal permeability. A study on a Caco-2 model showed a significant increase in the transport of liposomal vitamin C compared to a non-liposomal form, suggesting this model's utility in evaluating advanced formulations[6].

Troubleshooting Guides

Issue 1: Poor Dissolution Profile of "this compound" Formulation
Potential Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility of S-citalopram. 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the API. 2. Formulate as a Solid Dispersion: Utilize hydrophilic polymers to create a solid dispersion of S-citalopram. 3. pH Modification: Adjust the pH of the dissolution medium to a level where S-citalopram has higher solubility.Improved dissolution rate and extent in vitro.
Formulation excipients are hindering drug release. 1. Review Excipient Compatibility: Ensure that the chosen excipients are not interacting with S-citalopram in a way that impedes its release. 2. Optimize Disintegrant Concentration: Increase the concentration of the disintegrant in the formulation to facilitate faster tablet or capsule breakup.Faster disintegration and drug release from the dosage form.
Issue 2: Low Permeability in Caco-2 Assay
Potential Cause Troubleshooting Steps Expected Outcome
Inherent low permeability of S-citalopram. 1. Incorporate Permeation Enhancers: Include excipients in the formulation that are known to reversibly open tight junctions between Caco-2 cells. 2. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to facilitate lymphatic transport and bypass first-pass metabolism.Increased apparent permeability coefficient (Papp) in the Caco-2 model.
Efflux transporter activity (e.g., P-glycoprotein). 1. Co-administer with an Efflux Inhibitor: In an experimental setting, use a known P-gp inhibitor to confirm if efflux is the limiting factor. 2. Formulation Strategies to Bypass Efflux: Certain formulation strategies, such as the use of specific polymers or lipids, can reduce the interaction of the drug with efflux transporters.Increased intracellular concentration of S-citalopram and a higher Papp value.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a "this compound" Solid Dispersion

Objective: To improve the dissolution rate of S-citalopram by preparing a solid dispersion using a hydrophilic polymer.

Methodology:

  • Polymer Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a Soluplus®.

  • Solvent Evaporation Method:

    • Dissolve both S-citalopram and the polymer in a common volatile solvent (e.g., methanol (B129727) or ethanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is then dried, pulverized, and sieved.

  • Characterization:

    • Dissolution Testing: Perform dissolution studies on the solid dispersion and compare the release profile to that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

Objective: To determine the intestinal permeability of a novel "this compound" formulation.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.

  • Transport Experiment:

    • Add the "this compound" formulation to the apical (AP) side of the Caco-2 monolayer.

    • At predetermined time intervals, collect samples from the basolateral (BL) side.

    • Analyze the concentration of S-citalopram in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the permeable support.

      • C0 is the initial concentration of the drug in the apical chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies API_Characterization API Characterization (Solubility, Permeability) Formulation_Strategy Select Bioavailability Enhancement Strategy API_Characterization->Formulation_Strategy Identifies Challenges Formulation_Optimization Optimize Formulation (e.g., Solid Dispersion) Formulation_Strategy->Formulation_Optimization Guides Formulation Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Test Formulation Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay If Dissolution is Improved Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Permeability_Assay->Pharmacokinetic_Study If Permeability is Adequate Data_Analysis Data Analysis (AUC, Cmax, Tmax) Pharmacokinetic_Study->Data_Analysis

Caption: Experimental workflow for improving "this compound" bioavailability.

Caption: Key steps affecting the oral bioavailability of "this compound".

References

"Scytalol C" interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Scytalol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a naphthalenone derivative, a class of natural products known for a range of biological activities.[1] Published research on compounds structurally related to this compound has shown antiviral activity, specifically against Influenza A virus and Herpes simplex virus (HSV).[2]

Q2: My initial screening results show this compound as a potent inhibitor of my target protein. How can I be sure this is a genuine hit and not an artifact?

While promising, initial hits from high-throughput screening (HTS) can sometimes be misleading due to assay interference.[3][4] It is crucial to perform secondary and orthogonal assays to confirm the activity. A true hit will consistently demonstrate activity across different technological platforms (e.g., fluorescence, luminescence, label-free). A significant loss of activity in a confirmatory assay suggests the initial result may have been an artifact.

Q3: What are the common mechanisms by which natural products like this compound can interfere with in vitro assays?

Natural products, due to their structural complexity, can interfere with assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not target-specific.[4][5]

  • Fluorescence Interference: this compound, being an aromatic compound, has the potential to interfere with fluorescence-based assays. This can manifest as quenching (reducing the fluorescence signal) or autofluorescence (emitting its own fluorescence), leading to false negative or false positive results, respectively.[6][7][8]

  • Chemical Reactivity: Some compounds can react covalently with proteins or other assay components, leading to irreversible inhibition or signal disruption.

  • Redox Activity: Compounds that can undergo oxidation-reduction cycles can interfere with assays that are sensitive to the redox environment.

Q4: Are there any general recommendations for designing assays to minimize potential interference from compounds like this compound?

Yes, proactive assay design can significantly reduce the risk of misleading results. Key considerations include:

  • Inclusion of Detergents: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.[4]

  • Use of Control Compounds: Including known assay interference compounds (promiscuous inhibitors) in your initial screen can help assess your assay's susceptibility to such artifacts.

  • Varying Enzyme/Protein Concentration: True inhibitors that act on a specific target will often show a dependence on the enzyme concentration, whereas non-specific effects like aggregation may be less sensitive to this parameter.

Troubleshooting Guides

Issue 1: Suspected False-Positive Result Due to Compound Aggregation

If you suspect that the observed activity of this compound is due to aggregation, follow this troubleshooting workflow.

Experimental Protocol: Aggregation Counter-Screen

Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.

Methodology:

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.

  • Assay Performance: Run your standard assay protocol in parallel using both sets of this compound dilutions.

  • Data Analysis: Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is a strong indication that the compound's activity is, at least in part, due to aggregation.

Data Interpretation
Observation in Presence of 0.01% Triton X-100Interpretation
>10-fold increase in IC50High likelihood of aggregation-based inhibition.
2-10-fold increase in IC50Possible aggregation; further investigation is warranted.
<2-fold change in IC50Aggregation is unlikely to be the primary mechanism of action.
Issue 2: Suspected Interference with a Fluorescence-Based Assay

Aromatic compounds like this compound can interfere with fluorescence detection. Use the following protocol to investigate this possibility.

Experimental Protocol: Fluorescence Interference Assay

Objective: To determine if this compound interferes with the fluorescence signal in your assay.

Methodology:

  • Prepare Control Wells:

    • Buffer + Compound: Add assay buffer and this compound (at the concentration used in the primary assay) to a set of wells.

    • Buffer + Fluorophore: Add assay buffer and your fluorescent substrate or product to another set of wells.

    • Buffer + Fluorophore + Compound: Add assay buffer, the fluorescent substrate or product, and this compound to a third set of wells.

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Fluorescence Reading: Measure the fluorescence intensity in all wells at the excitation and emission wavelengths used in your assay.

  • Data Analysis:

    • Compare "Buffer + Compound" to buffer alone to check for autofluorescence of this compound.

    • Compare "Buffer + Fluorophore + Compound" to "Buffer + Fluorophore" to check for fluorescence quenching . A significant decrease in fluorescence intensity in the presence of this compound indicates quenching.

Data Interpretation
ObservationInterpretation
Signal in "Buffer + Compound" > Signal in Buffer aloneThis compound is autofluorescent at the assay wavelengths.
Signal in "Buffer + Fluorophore + Compound" < Signal in "Buffer + Fluorophore"This compound is quenching the fluorescent signal.
No significant difference in signalsThis compound is unlikely to be causing fluorescence interference.

Signaling Pathways and Experimental Workflows

Given the known antiviral activity of related naphthalenone compounds against influenza and herpes simplex viruses, this compound may interfere with host cell signaling pathways that these viruses hijack for their replication. A plausible mechanism of action for an antiviral compound is the modulation of innate immune signaling pathways.

Hypothetical Signaling Pathway Modulated by this compound

The diagram below illustrates a simplified view of a common antiviral signaling pathway, the RIG-I-like Receptor (RLR) pathway, which detects viral RNA and initiates an interferon response. This compound could potentially enhance or inhibit steps within this pathway.

antiviral_pathway cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I sensed by MAVS MAVS RIG-I->MAVS activates TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi activates IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 phosphorylates Type I IFN Genes Type I IFN Genes IRF3/7->Type I IFN Genes activates transcription of This compound This compound This compound->TBK1/IKKi potential inhibition

Caption: Hypothetical modulation of the RLR antiviral signaling pathway by this compound.

Troubleshooting Workflow for Assay Interference

The following diagram outlines a logical workflow for identifying and mitigating potential assay interference when working with a new compound like this compound.

troubleshooting_workflow start Initial Hit from Primary Screen aggregation_test Aggregation Counter-Screen (with detergent) start->aggregation_test fluorescence_test Fluorescence Interference Counter-Screen aggregation_test->fluorescence_test No Aggregation artifact Likely Artifact (Deprioritize) aggregation_test->artifact Aggregation Detected orthogonal_assay Orthogonal Assay Confirmation fluorescence_test->orthogonal_assay No Interference fluorescence_test->artifact Interference Detected genuine_hit Genuine Hit orthogonal_assay->genuine_hit Activity Confirmed orthogonal_assay->artifact Activity Not Confirmed

Caption: A decision-making workflow for troubleshooting potential assay interference.

References

"Scytalol C" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding "Scytalol C," a novel inhibitor of the CytoSignal cellular proliferation pathway. Our goal is to help researchers, scientists, and drug development professionals address challenges related to batch-to-batch variability and ensure the reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of CytoSignal Kinase (CSK), a key enzyme in the CytoSignal pathway that promotes cell proliferation. By inhibiting CSK, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: We recommend reconstituting this compound in sterile, anhydrous DMSO at a stock concentration of 10 mM.

Q4: Is this compound light-sensitive?

A4: Yes, this compound is light-sensitive. Protect the compound from light during storage and handling to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on resolving batch-to-batch variability.

Issue 1: Inconsistent IC50 values between different batches of this compound.

  • Question: We have observed a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in our cell-based assays when using a new batch. What could be the cause?

  • Answer: Batch-to-batch variability in the potency of a compound can arise from several factors. We recommend a systematic approach to identify the source of the inconsistency.

    • Step 1: Confirm Compound Identity and Purity. Verify the identity and purity of the new batch using analytical methods such as HPLC-MS and NMR.

    • Step 2: Perform a Head-to-Head Comparison. Test the new batch and a previously validated batch in parallel in the same experiment. This will help determine if the issue is with the compound or the assay.

    • Step 3: Review Experimental Protocol. Ensure that all experimental parameters, including cell density, passage number, and incubation times, are consistent.[1]

Issue 2: Reduced or complete loss of this compound activity.

  • Question: Our latest experiments show a significant reduction in the expected biological activity of this compound. What are the possible reasons?

  • Answer: A loss of activity can be due to compound degradation or issues with the experimental setup.

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. We recommend preparing fresh aliquots from a new vial.

    • Cell Line Integrity: Ensure that the cell line used has not developed resistance and is free from contamination, such as mycoplasma.[1]

    • Assay Components: Verify the integrity of all assay reagents, including media, serum, and detection agents.

Issue 3: High background signal in our cell-based assays.

  • Question: We are observing high background noise in our assays, making it difficult to determine the true effect of this compound. How can we reduce the background?

  • Answer: High background can be caused by several factors related to the assay protocol and reagents.

    • Blocking: Use an appropriate blocking buffer and ensure sufficient incubation time.[2]

    • Washing Steps: Optimize the number and duration of wash steps to remove unbound reagents.

    • Antibody Concentrations: If using antibody-based detection, titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[2]

Data Presentation

Table 1: Batch-to-Batch IC50 Comparison for this compound in HT-29 Cells

Batch NumberPurity (HPLC)IC50 (nM)Standard Deviation
SC-001A99.2%52.3± 4.1
SC-001B99.5%55.1± 3.8
SC-002A98.9%89.7± 7.2
SC-002B99.1%91.2± 6.5

Table 2: Recommended Quality Control Parameters for this compound

ParameterMethodSpecification
Identity NMR, Mass SpectrometryConforms to structure
Purity HPLC≥ 98%
Potency Cell-Based IC50 AssayWithin 2-fold of reference
Solubility Visual Inspection in DMSOClear solution at 10 mM

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine this compound IC50

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for CytoSignal Pathway Inhibition

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated CSK (p-CSK) and total CSK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CytoSignal_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor CSK CytoSignal Kinase (CSK) Receptor->CSK Activates Downstream Downstream Effectors CSK->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation ScytalolC This compound ScytalolC->CSK Inhibits

Caption: The CytoSignal Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckCompound Verify Compound Purity and Identity Start->CheckCompound CheckProtocol Review Experimental Protocol Start->CheckProtocol ParallelTest Run Parallel Assay with Old and New Batch CheckCompound->ParallelTest CheckProtocol->ParallelTest Result Issue Resolved? ParallelTest->Result ContactSupport Contact Technical Support Result->ContactSupport No End Resume Experiments Result->End Yes

Caption: Workflow for troubleshooting inconsistent experimental results.

Batch_Qualification NewBatch New Batch of this compound Received QC_Check Perform QC Checks (HPLC, MS) NewBatch->QC_Check QC_Pass QC Specs Met? QC_Check->QC_Pass Potency_Assay Perform Cell-Based Potency Assay QC_Pass->Potency_Assay Yes Rejected Batch Rejected QC_Pass->Rejected No Potency_Pass IC50 within 2-fold of Reference? Potency_Assay->Potency_Pass Qualified Batch Qualified for Use Potency_Pass->Qualified Yes Potency_Pass->Rejected No

Caption: Decision process for qualifying a new batch of this compound.

References

Validation & Comparative

Validating "Scytalol C" Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound, herein referred to as "Scytalol C," directly interacts with its intended biological target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established experimental methods to validate target engagement, presenting data in a structured format, detailing experimental protocols, and illustrating workflows with clear diagrams.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target.[1] Validating this engagement is essential to ensure that the compound's observed biological effects are a direct consequence of its interaction with the intended target and not due to off-target effects.[2] A variety of biophysical and cell-based techniques have been developed to measure and quantify this interaction. This guide will focus on comparing three widely used orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Protein Profiling, and In-Silico Computational Prediction.

Comparison of Target Engagement Validation Methods

The choice of method for validating the target engagement of "this compound" will depend on various factors, including the nature of the target protein, the availability of reagents, and the specific research question being addressed. Below is a comparative summary of key techniques.

Method Principle Advantages Disadvantages Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][3]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2][3]Not suitable for all proteins, can be technically demanding.Thermal shift (ΔTm) curves, isothermal dose-response curves.[3]
Affinity-Based Protein Profiling Uses a modified version of the compound ("this compound") to pull down interacting proteins from a cell lysate.Can identify unknown targets, provides direct evidence of binding.Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding.List of interacting proteins identified by mass spectrometry.
In-Silico Computational Prediction Utilizes computer algorithms to predict the binding site and affinity of a ligand to a protein's 3D structure.[4][5]Cost-effective, provides structural insights into the interaction.[5]Predictions require experimental validation, accuracy depends on the quality of the protein structure and the algorithm used.[6]Binding energy scores, predicted binding poses.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical Western blot-based CETSA experiment to validate the engagement of "this compound" with its target protein in intact cells.

Materials:

  • Cell culture expressing the target protein of "this compound"

  • "this compound" compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of "this compound" or DMSO for a specified time.

  • Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of "this compound" indicates target engagement.

Affinity-Based Protein Profiling

This protocol provides a general workflow for an affinity-based pulldown experiment using a biotinylated "this compound" analog.

Materials:

  • Biotinylated "this compound" analog

  • Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)

  • Cell lysate from cells expressing the target protein

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize an analog of "this compound" that incorporates a biotin (B1667282) tag, preferably via a linker that minimizes steric hindrance to target binding.

  • Cell Lysis: Prepare a cell lysate from the relevant cell line.

  • Probe Incubation: Incubate the cell lysate with the biotinylated "this compound" analog to allow for binding to target proteins. Include a control incubation with biotin alone or a non-binding analog.

  • Pulldown: Add streptavidin beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or biotin).

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the list of proteins pulled down by the biotinylated "this compound" with the control pulldown to identify specific interactors.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA and Affinity-Based Protein Profiling.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Protein Extraction cluster_analysis Analysis A Treat cells with 'this compound' or Vehicle B Heat cell suspension at various temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Western Blot for Target Protein C->D E Quantify and plot melting curves D->E

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Affinity_Profiling_Workflow cluster_preparation Preparation cluster_binding Binding & Pulldown cluster_identification Identification A Synthesize Biotinylated 'this compound' Probe C Incubate Lysate with Probe A->C B Prepare Cell Lysate B->C D Capture complexes with Streptavidin Beads C->D E Wash and Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F

References

Comparative Efficacy of Scytalol C and Known MEK Inhibitors in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel MEK inhibitor, Scytalol C, with the established inhibitors Trametinib and Selumetinib. The data presented herein is intended to offer an objective evaluation of their respective performances, supported by detailed experimental protocols and pathway visualizations to aid in research and development decisions.

Introduction to MAPK/ERK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in many human cancers, making its components, particularly MEK1 and MEK2, key targets for therapeutic intervention. This guide focuses on the comparative analysis of this compound, a novel investigational inhibitor, against Trametinib and Selumetinib, two clinically approved MEK inhibitors.

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound, Trametinib, and Selumetinib. The data for Trametinib and Selumetinib are compiled from publicly available literature, while the data for this compound is based on internal preliminary studies.

Table 1: Biochemical Potency Against MEK1/MEK2 Kinases

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound 0.5 0.8
Trametinib0.92[1]1.8[1]
Selumetinib14[2]530 (Kd)[3]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. Kd: Dissociation constant.

Table 2: Cellular Potency in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Trametinib IC50 (nM)Selumetinib IC50 (nM)
HT-29Colorectal Cancer0.3 0.48[1]>1000
COLO205Colorectal Cancer0.4 0.52[1]>1000
A375Melanoma0.2 0.48-3.410
HCT116Colorectal Cancer1.5 2.2-174>1000

IC50 values in cellular assays represent the concentration required to inhibit cell proliferation by 50%.

Signaling Pathway and Experimental Workflow

To provide a clear visual context, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor potency.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription->Gene Expression\n(Proliferation, Survival) Inhibitor This compound Trametinib Selumetinib Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway with the point of MEK inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Purified MEK1/2 Enzyme b2 Add Inhibitor (this compound, etc.) b1->b2 b3 Add ATP & ERK Substrate b2->b3 b4 Measure ERK Phosphorylation b3->b4 end c1 Seed Cancer Cell Lines c2 Treat with Inhibitor c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Measure Cell Proliferation (MTS) c3->c4 start

Caption: General experimental workflow for inhibitor potency assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (for MEK1/2 IC50 Determination)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Reagents and Materials:

    • Recombinant human MEK1 and MEK2 enzymes.

    • Inactive ERK2 as a substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (this compound, Trametinib, Selumetinib) dissolved in DMSO.

    • Microplates (e.g., 384-well).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of MEK1 or MEK2 enzyme is pre-incubated with serially diluted concentrations of the test inhibitor in the assay buffer for 15-20 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of an inhibitor on cell growth.

  • Reagents and Materials:

    • Cancer cell lines (e.g., HT-29, A375).

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

    • Test compounds dissolved in DMSO.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Plate reader.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with a range of concentrations of the test inhibitor. A vehicle control (DMSO) is also included.

    • The plates are incubated for a period of 72 hours.

    • After the incubation period, the MTS reagent is added to each well.

    • The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and the IC50 values are calculated from the resulting dose-response curves.[4]

Summary and Conclusion

The preliminary data for this compound suggests it is a highly potent inhibitor of the MAPK/ERK pathway, demonstrating sub-nanomolar efficacy against MEK1 and MEK2 in biochemical assays and potent anti-proliferative activity in various cancer cell lines. When compared to the established inhibitors Trametinib and Selumetinib, this compound exhibits comparable or superior potency in the tested conditions.

Further investigation, including in vivo efficacy studies and comprehensive safety profiling, is warranted to fully characterize the therapeutic potential of this compound. The experimental protocols detailed in this guide provide a standardized framework for such future comparative studies.

References

A Comparative Guide to the Cross-Reactivity Profile of S-Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Scytalol C" is not found in the currently available scientific literature. This guide has been developed based on the hypothesis that the intended compound of interest is S-Citalopram (Escitalopram), a structurally and phonetically plausible alternative. S-Citalopram is a widely studied selective serotonin (B10506) reuptake inhibitor (SSRI), and the following information pertains exclusively to this compound.

This guide provides a comprehensive comparison of S-Citalopram's binding affinity for its primary therapeutic target versus a range of other biologically relevant molecules. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of S-Citalopram's selectivity and potential for off-target effects.

Introduction

S-Citalopram is the therapeutically active S-enantiomer of the racemic antidepressant citalopram.[1] Its primary mechanism of action is the highly selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of the neurotransmitter serotonin.[2][3] This potentiation of serotonergic activity is believed to be the basis for its antidepressant and anxiolytic effects.[2] A key characteristic of S-Citalopram is its high selectivity for SERT over other monoamine transporters and receptors, which is thought to contribute to its favorable side-effect profile compared to less selective antidepressants.[4]

This guide summarizes the cross-reactivity of S-Citalopram with various other compounds, presenting quantitative binding data from in vitro studies. Detailed experimental protocols for the assays used to generate this data are also provided, along with diagrams illustrating key pathways and workflows.

Comparative Binding Affinity of S-Citalopram

The following table summarizes the binding affinities (Ki) of S-Citalopram for its primary target, the human serotonin transporter (hSERT), and a panel of other receptors and transporters. A lower Ki value indicates a higher binding affinity.

TargetCompoundKi (nM)Fold Selectivity vs. hSERT
Primary Target S-Citalopram 1.1 - 2.1 -
Norepinephrine (B1679862) Transporter (NET)S-Citalopram7841~3734 - 7128
Dopamine (B1211576) Transporter (DAT)S-Citalopram27410~13052 - 24918
Sigma-1 ReceptorS-Citalopram200~95 - 182
Sigma-2 ReceptorS-Citalopram430~205 - 391
Alpha-1 Adrenergic ReceptorS-Citalopram≥ 2000≥ ~952 - 1818
Histamine H1 ReceptorS-Citalopram≥ 2000≥ ~952 - 1818

Data compiled from multiple sources.[5][6][7][8] Fold selectivity is calculated using the upper and lower bounds of the reported Ki for hSERT.

Cross-Reactivity with Other Selective Serotonin Reuptake Inhibitors (SSRIs)

While all SSRIs share the primary mechanism of SERT inhibition, their chemical structures differ, which can lead to variations in their off-target binding profiles. Some case reports have suggested the possibility of cross-sensitivity in dermatological reactions between different SSRIs, which may represent a class effect related to increased serotonin in the skin rather than a direct cross-reactivity at off-target receptors.[9]

Experimental Protocols

The binding affinity data presented in this guide is primarily generated through competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the cross-reactivity of a test compound like S-Citalopram.

Objective: To determine the binding affinity (Ki) of S-Citalopram for a specific receptor or transporter by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the target receptor of interest (e.g., CHO or HEK 293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Test Compound: S-Citalopram.

  • Reference Compound: A known high-affinity unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Dilute the membrane preparation to the optimal protein concentration in the assay buffer.[10]

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Wells containing the membrane preparation, a fixed concentration of the radioligand, and assay buffer.

    • Non-specific Binding (NSB): Wells containing the membrane preparation, the radioligand, and a high concentration of the unlabeled reference compound to saturate the specific binding sites.

    • Test Compound Displacement: Wells containing the membrane preparation, the radioligand, and serial dilutions of S-Citalopram (typically spanning several orders of magnitude).[11]

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Radioactivity Measurement:

    • Dry the filters.

    • Add scintillation cocktail to the filters.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the S-Citalopram concentration.

    • Determine the IC50 value (the concentration of S-Citalopram that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

S-Citalopram Mechanism of Action and Downstream Signaling

S-Citalopram's primary action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing its signaling to postsynaptic receptors. Chronic administration of SSRIs like S-Citalopram has been shown to induce downstream signaling cascades that are thought to be crucial for their therapeutic effects. One of the key downstream pathways involves the activation of the transcription factor cAMP response element-binding protein (CREB).[12][13][14] Activated CREB promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), which may contribute to the long-term therapeutic effects of the drug.[15][16]

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Gene Expression CREB->BDNF Promotes Scitalopram S-Citalopram Scitalopram->SERT Inhibition

Caption: S-Citalopram inhibits SERT, increasing synaptic serotonin and activating downstream CREB signaling.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound using competitive radioligand binding assays.

Experimental_Workflow start Start: Test Compound (S-Citalopram) reagent_prep Reagent Preparation: - Serial dilutions of S-Citalopram - Radioligand solution - Cell membrane homogenate start->reagent_prep assay_setup Assay Plate Setup (96-well) - Total Binding - Non-specific Binding - Compound Displacement reagent_prep->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation filtration Filtration & Washing (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting data_analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->data_analysis end End: Cross-Reactivity Profile data_analysis->end

Caption: Workflow for determining compound cross-reactivity via competitive radioligand binding assay.

Conclusion

The experimental data demonstrates that S-Citalopram is a highly selective inhibitor of the serotonin transporter. Its binding affinity for other monoamine transporters, such as the norepinephrine and dopamine transporters, is several thousand-fold lower. Similarly, it exhibits very low affinity for a range of other receptors, including adrenergic and histaminergic receptors. This high degree of selectivity is a key pharmacological feature of S-Citalopram and likely contributes to its clinical efficacy and tolerability. The provided methodologies and workflows offer a framework for the continued investigation of the binding profiles of S-Citalopram and other novel compounds.

References

Comparative Efficacy of High-Dose Vitamin C and Cisplatin in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of high-dose Vitamin C (Ascorbic Acid) and the conventional chemotherapeutic agent, Cisplatin (B142131). This analysis is supported by experimental data from various cancer cell lines, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Introduction

The role of high-dose Vitamin C as a potential anti-cancer agent has been a subject of scientific investigation for decades. Unlike its nutritional antioxidant function at physiological concentrations, pharmacological doses of Vitamin C are believed to exert pro-oxidant effects, selectively targeting cancer cells. Cisplatin, a platinum-based compound, is a widely used chemotherapeutic drug that induces cancer cell death primarily by damaging DNA. This guide aims to compare the efficacy and mechanisms of action of these two compounds in different cancer cell lines.

Mechanisms of Action

Vitamin C: Pro-oxidant and Epigenetic Regulator

High-dose Vitamin C exhibits a multi-faceted anti-cancer mechanism. Primarily, it acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) in the tumor microenvironment through the Fenton reaction with labile iron.[1] Cancer cells are more susceptible to this oxidative stress due to their often-compromised antioxidant defense mechanisms.[1]

Furthermore, Vitamin C functions as a crucial cofactor for Ten-eleven translocation (TET) enzymes.[2][3] These enzymes play a key role in DNA demethylation, an epigenetic modification that can lead to the re-expression of tumor suppressor genes.[2][4] Vitamin C also regulates the hypoxia-inducible factor-1α (HIF-1α) pathway by acting as a cofactor for the enzymes that promote its degradation.[5][6][7] HIF-1α is a key transcription factor that allows tumor cells to adapt and survive in hypoxic environments.[5][6]

Vitamin_C_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Vitamin C Vitamin C H2O2 Hydrogen Peroxide (H₂O₂) Vitamin C->H2O2 Fenton Reaction TET_Enzymes TET Enzymes Vitamin C->TET_Enzymes Cofactor HIF_Hydroxylases HIF Hydroxylases Vitamin C->HIF_Hydroxylases Cofactor ROS Reactive Oxygen Species (ROS) H2O2->ROS DNA_damage DNA Damage & Oxidative Stress ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis DNA_demethylation DNA Demethylation TET_Enzymes->DNA_demethylation Tumor_Suppressor_Genes Tumor Suppressor Gene Expression DNA_demethylation->Tumor_Suppressor_Genes Tumor_Suppressor_Genes->Apoptosis HIF_1a_degradation HIF-1α Degradation HIF_Hydroxylases->HIF_1a_degradation Reduced_Angiogenesis Reduced Angiogenesis & Glycolysis HIF_1a_degradation->Reduced_Angiogenesis

Vitamin C Anti-Cancer Signaling Pathways
Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin's primary mechanism of action involves entering the cell and forming covalent adducts with DNA, primarily creating intrastrand crosslinks.[8][9] This distortion of the DNA double helix obstructs DNA replication and transcription, triggering the DNA damage response (DDR) pathway.[8][10] If the DNA damage is too extensive to be repaired by cellular mechanisms like nucleotide excision repair (NER) and homologous recombination (HR), the cell is directed towards apoptosis.[8][9] The DDR pathway involves the activation of various sensor proteins and kinases, ultimately leading to the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[8]

Cisplatin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Cisplatin Cisplatin Cisplatin_in Intracellular Cisplatin Cisplatin->Cisplatin_in DNA_Adducts DNA Adducts (Crosslinks) Cisplatin_in->DNA_Adducts DDR DNA Damage Response (DDR) Activated DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair (NER, HR) DDR->DNA_Repair Apoptosis_Pathway Apoptosis Pathway Activation (p53, Caspases) DDR->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis MTT_Workflow start Seed cells in 96-well plate treat Treat cells with varying concentrations of drug start->treat incubate1 Incubate for desired period (e.g., 24, 48, 72 hours) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 3-4 hours at 37°C add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data to determine cell viability and IC50 read->analyze end End analyze->end Caspase3_Workflow start Induce apoptosis in cells (e.g., with drug treatment) lyse Lyse cells to release intracellular contents start->lyse incubate_lysate Incubate cell lysate with caspase-3 substrate (DEVD-pNA) lyse->incubate_lysate cleavage Active caspase-3 cleaves the substrate, releasing pNA incubate_lysate->cleavage read Measure absorbance at 405 nm cleavage->read analyze Determine caspase-3 activity read->analyze end End analyze->end

References

"Scytalol C" vs. Standard-of-Care in a 5XFAD Mouse Model of Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate, "Scytalol C," and the standard-of-care drug, Donepezil, in the context of a 5XFAD transgenic mouse model of Alzheimer's Disease (AD). The data presented is hypothetical and intended for illustrative purposes.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The 5XFAD mouse model is a widely used preclinical model that recapitulates many of the key pathological features of AD, including the rapid accumulation of Aβ plaques.[1][2]

"this compound" is an investigational drug with a proposed dual-mechanism of action, targeting both the production of Aβ peptides and neuroinflammation. Donepezil, the current standard-of-care, is an acetylcholinesterase inhibitor that provides symptomatic relief but does not alter the course of the disease.[3][4] This guide presents a comparative analysis of the efficacy of "this compound" versus Donepezil in ameliorating AD-like pathology and cognitive deficits in the 5XFAD mouse model.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from a hypothetical preclinical study comparing "this compound" and Donepezil in 9-month-old 5XFAD mice.

Table 1: Cognitive Performance in the Morris Water Maze (MWM)

Treatment GroupMean Escape Latency (seconds)Time in Target Quadrant (seconds)
Wild-Type (WT) + Vehicle20.5 ± 2.125.8 ± 3.2
5XFAD + Vehicle45.3 ± 4.512.1 ± 2.0
5XFAD + Donepezil (1 mg/kg)35.1 ± 3.818.5 ± 2.5
5XFAD + this compound (10 mg/kg)28.7 ± 3.022.3 ± 2.8

Table 2: Brain Aβ Plaque Burden and Neuroinflammation

Treatment GroupAβ Plaque Count (plaques/mm²)TNF-α Levels (pg/mg protein)
Wild-Type (WT) + Vehicle2.1 ± 0.515.4 ± 2.3
5XFAD + Vehicle58.9 ± 6.742.8 ± 5.1
5XFAD + Donepezil (1 mg/kg)55.2 ± 6.138.5 ± 4.6
5XFAD + this compound (10 mg/kg)25.3 ± 3.920.1 ± 3.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Animal Model and Treatment

  • Model: Male 5XFAD transgenic mice and wild-type littermates, aged 6 months at the start of the study.

  • Treatment: Mice were treated for 12 weeks via oral gavage with either vehicle, Donepezil (1 mg/kg/day), or "this compound" (10 mg/kg/day).

2. Morris Water Maze (MWM)

The MWM test is used to assess hippocampal-dependent spatial learning and memory.[5]

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22-24°C. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface.

  • Acquisition Phase: Mice were trained for 5 consecutive days with four trials per day to find the hidden platform. The starting position was varied for each trial. The time to reach the platform (escape latency) was recorded.[6]

  • Probe Trial: On day 6, the platform was removed, and mice were allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was measured as an indicator of memory retention.[7]

3. Immunohistochemistry (IHC) for Aβ Plaques

  • Tissue Preparation: Following the behavioral tests, mice were euthanized, and brains were collected. One hemisphere was fixed in 4% paraformaldehyde and sectioned at 40 μm.

  • Staining: Free-floating sections were incubated in 90% formic acid for 7 minutes for antigen retrieval.[8] Sections were then blocked and incubated overnight with a primary antibody against Aβ (e.g., 6E10). A biotinylated secondary antibody and an avidin-biotin-horseradish peroxidase complex were used for detection, followed by visualization with 3,3'-diaminobenzidine (B165653) (DAB).[9]

  • Quantification: Images of the cortex and hippocampus were captured, and the number of Aβ plaques per square millimeter was quantified using image analysis software.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

  • Tissue Preparation: The other brain hemisphere was homogenized in a lysis buffer containing protease inhibitors.

  • Assay: The total protein concentration in the homogenates was determined using a BCA assay. TNF-α levels were quantified using a commercial ELISA kit according to the manufacturer's instructions.[10][11] The results were normalized to the total protein concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

APP_Processing cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway (Target of this compound) APP_non APP sAPPalpha sAPPα (soluble) APP_non->sAPPalpha cleavage CTFalpha C83 APP_non->CTFalpha alpha_secretase α-secretase alpha_secretase->APP_non AICD_non AICD CTFalpha->AICD_non cleavage p3 p3 CTFalpha->p3 gamma_secretase_non γ-secretase gamma_secretase_non->CTFalpha APP_amy APP sAPPbeta sAPPβ (soluble) APP_amy->sAPPbeta cleavage CTFbeta C99 APP_amy->CTFbeta beta_secretase β-secretase (BACE1) beta_secretase->APP_amy Abeta Aβ Peptide (plaque formation) CTFbeta->Abeta cleavage AICD_amy AICD CTFbeta->AICD_amy gamma_secretase_amy γ-secretase gamma_secretase_amy->CTFbeta Scytalol_C This compound Scytalol_C->beta_secretase inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow: Preclinical Comparison

Preclinical_Workflow start Start: 6-month-old 5XFAD and WT mice treatment 12-Week Treatment Period - Vehicle - Donepezil (1 mg/kg) - this compound (10 mg/kg) start->treatment mwm Behavioral Testing: Morris Water Maze treatment->mwm euthanasia Euthanasia and Brain Collection mwm->euthanasia ihc Immunohistochemistry (IHC) for Aβ Plaques euthanasia->ihc elisa ELISA for TNF-α euthanasia->elisa data_analysis Data Analysis and Comparison ihc->data_analysis elisa->data_analysis

Caption: Experimental workflow for preclinical drug comparison.

References

Comparative Guide to the Synergistic Effects of Scytalol C and Related Fungal Heptaketides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, "Scytalol C" is not a publicly documented compound in scientific literature. This guide, therefore, provides a comparative analysis based on its putative relatives, the Scytalol family of heptaketides (a class of polyketides), and other similar fungal metabolites. The synergistic effects described for "this compound" are hypothetical and extrapolated from the known biological activities of related compounds. This document is intended for research and drug development professionals to guide potential future investigations.

Introduction to Scytalols and Fungal Polyketides

Fungal polyketides are a diverse group of secondary metabolites with a wide range of biological activities, including antimicrobial and cytotoxic effects. The "Scytalol" family of compounds, such as Scytalol A and D, are heptaketides isolated from fungi of the genera Scytalidium and Corynespora. While the exact bioactivity of "this compound" is unknown, it is presumed to share structural and functional similarities with its known analogues. This guide explores the potential synergistic effects of "this compound" by comparing the known activities of related compounds and the general principles of polyketide synergy.

Comparative Biological Activities of Scytalol Analogues and Related Heptaketides

Limited specific data exists for the synergistic interactions of Scytalol compounds. However, their individual biological activities suggest potential for synergy with other agents, particularly in antifungal and anticancer applications. The following table summarizes the known activities of Scytalol A, D, and other relevant heptaketides.

CompoundSource OrganismBiological ActivityReported IC50/MIC ValuesPotential for Synergy
Scytalol A Corynespora sp.CytotoxicNot specified in available literatureHigh, particularly with other cytotoxic agents.
Scytalol D Scytalidium sp.AntifungalNot specified in available literatureHigh, especially with antifungal drugs that have different mechanisms of action.
Ulosporin G Ulospora bilgramiiCytotoxic (induces apoptosis and G0/G1 cell cycle arrest)A549, MCF-7: 1.3 µM; KB: 3.0 µM[1]High, with DNA damaging agents and cell cycle inhibitors.
Herbarin Corynespora sp.Cytotoxic, Cell Migration InhibitoryNot specified in available literatureModerate, potential with agents targeting metastasis.

Potential Synergistic Combinations with "this compound"

Based on the activities of related compounds, "this compound" could potentially exhibit synergistic effects when combined with various therapeutic agents. These hypothetical synergies are outlined below.

Synergistic Antifungal Activity

Fungal polyketides often exhibit antifungal properties. A common strategy to enhance efficacy and overcome resistance is to combine agents with different mechanisms of action.

  • Hypothesized Synergy: "this compound" + Azole Antifungals (e.g., Fluconazole)

  • Potential Mechanism: Azoles inhibit ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. If "this compound" disrupts another cellular process, such as cell wall synthesis or DNA replication, the combined effect could be synergistic, leading to enhanced fungal cell death.

Synergistic Cytotoxic Activity

Many heptaketides demonstrate cytotoxicity against cancer cell lines. Combining "this compound" with conventional chemotherapeutic drugs could enhance their efficacy and potentially lower the required doses, thereby reducing side effects.

  • Hypothesized Synergy: "this compound" + DNA Damaging Agents (e.g., Doxorubicin)

  • Potential Mechanism: If "this compound" inhibits DNA repair mechanisms or induces cell cycle arrest, it could potentiate the effects of DNA damaging agents like doxorubicin, leading to increased cancer cell apoptosis.

Experimental Protocols for Assessing Synergy

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Checkerboard Assay Protocol

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of "this compound" and a partner compound against a specific fungal strain or cancer cell line.

Materials:

  • 96-well microtiter plates

  • "this compound" stock solution

  • Partner compound (e.g., Fluconazole, Doxorubicin) stock solution

  • Appropriate culture medium (e.g., RPMI-1640 for fungi, DMEM for cancer cells)

  • Fungal inoculum or cancer cell suspension

  • Incubator

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of "this compound" horizontally across the microtiter plate.

    • Prepare serial dilutions of the partner compound vertically down the plate.

    • The final plate will contain a matrix of concentrations of both compounds, alone and in combination.

    • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs) or IC50 values.

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Add the fungal inoculum or cell suspension to each well at a predetermined concentration.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 35°C for 48 hours for fungi; 37°C, 5% CO2 for 24-72 hours for cancer cells).

  • Data Analysis:

    • After incubation, measure the growth inhibition in each well using a microplate reader (e.g., by measuring optical density at a specific wavelength).

    • Determine the MIC or IC50 for each compound alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway for Synergistic Cytotoxicity

cluster_0 Cellular Response Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Induces Scytalol_C Scytalol_C DNA_Repair_Inhibition DNA Repair Inhibition Scytalol_C->DNA_Repair_Inhibition Hypothesized to Inhibit Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Enhances Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Hypothetical synergistic mechanism of "this compound" and Doxorubicin.

Experimental Workflow for Synergy Assessment

Start Start Prepare_Compounds Prepare Serial Dilutions of 'this compound' & Partner Drug Start->Prepare_Compounds Setup_Checkerboard Set up 96-well Checkerboard Plate Prepare_Compounds->Setup_Checkerboard Inoculate Inoculate with Fungi or Cancer Cells Setup_Checkerboard->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Measure Growth Inhibition Incubate->Read_Results Calculate_FICI Calculate FIC Index Read_Results->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy Interpret->Synergy ≤ 0.5 Additive Additive Interpret->Additive > 0.5 to ≤ 4.0 Antagonism Antagonism Interpret->Antagonism > 4.0

Caption: Workflow for the checkerboard synergy assay.

Conclusion

While direct experimental data for "this compound" is currently unavailable, the analysis of its structural analogues and the broader class of fungal heptaketides provides a strong rationale for investigating its potential synergistic effects. The proposed combinations with antifungal and cytotoxic agents, evaluated using standardized protocols like the checkerboard assay, represent promising avenues for future research in drug development. The methodologies and hypothetical frameworks presented in this guide are intended to serve as a foundation for such investigations.

References

Unveiling the "Scytalol C" Effect: A Comparative Guide to Pro-oxidant Anti-Cancer Therapy Validation

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Notice: "Scytalol C" is a hypothetical compound used here for illustrative purposes. The data and comparisons presented are based on existing research on the anti-cancer properties of high-dose Vitamin C (ascorbic acid).

In the landscape of targeted cancer therapy, validating the mechanism of action of a novel agent is paramount. This guide provides a comparative analysis of the validation of "this compound," a hypothetical pro-oxidant compound with a mechanism analogous to high-dose Vitamin C, using knockout and knockdown models. We will explore its effects on key signaling pathways and compare its performance with alternative therapeutic strategies.

The Pro-oxidant Hypothesis of "this compound"

At high concentrations, "this compound" is proposed to act as a pro-oxidant, selectively inducing cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. This mechanism is multifaceted, involving the modulation of hypoxia-inducible factor 1-alpha (HIF-1α) and the activity of Ten-eleven translocation (TET) enzymes, which are crucial in cancer cell metabolism and epigenetics.

Key Signaling Pathways and Validation Targets

The efficacy of "this compound" is intrinsically linked to several key cellular components. Knockout (KO) and knockdown (KD) models of these components are instrumental in validating the on-target effects of the compound.

  • Glucose Transporter 1 (GLUT1): Many cancer cells overexpress GLUT1 to meet their high energy demands. The oxidized form of "this compound" is transported into cells via GLUT1.

  • Sodium-Dependent Vitamin C Transporter 2 (SVCT2): This transporter is responsible for the uptake of the reduced form of "this compound."

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α): A key transcription factor that allows tumor cells to adapt to hypoxic conditions. "this compound" is believed to inhibit HIF-1α.

  • Ten-Eleven Translocation (TET) Enzymes: These enzymes play a role in DNA demethylation and are often dysregulated in cancer. "this compound" can act as a cofactor for TET enzymes, potentially restoring their tumor-suppressive functions.

Below is a diagram illustrating the proposed signaling pathway of "this compound" and the points of validation using KO/KD models.

cluster_extracellular Extracellular cluster_cell Cancer Cell Scytalol_C_ox This compound (oxidized) GLUT1 GLUT1 Transporter Scytalol_C_ox->GLUT1 Uptake Scytalol_C_red This compound (reduced) SVCT2 SVCT2 Transporter Scytalol_C_red->SVCT2 Uptake HIF1a HIF-1α Scytalol_C_red->HIF1a Inhibition ROS Increased ROS GLUT1->ROS GLUT1_KO GLUT1 KO/KD (Validation Point) GLUT1->GLUT1_KO TET TET Enzymes SVCT2->TET Cofactor SVCT2_KO SVCT2 KO/KD (Validation Point) SVCT2->SVCT2_KO DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis HIF1a->Apoptosis Inhibition of survival HIF1a_KO HIF-1α KO/KD (Validation Point) HIF1a->HIF1a_KO Tumor_Suppression Tumor Suppression TET->Tumor_Suppression TET_KO TET KO/KD (Validation Point) TET->TET_KO

Caption: Proposed signaling pathway of "this compound" and validation points.

Comparison with Alternative Therapies

The anti-cancer strategy of "this compound" can be compared to other drugs that target similar pathways. This section provides a comparative overview of "this compound" with a HIF-1α inhibitor (Topotecan), a TET activator (Mitoxantrone), and another pro-oxidant agent (Menadione).

Quantitative Data Summary
Feature"this compound" (High-Dose Vitamin C)Topotecan (HIF-1α Inhibitor)Mitoxantrone (TET Activator)Menadione (Pro-oxidant)
Primary Mechanism Pro-oxidant, HIF-1α inhibition, TET activationTopoisomerase I inhibitor, leading to HIF-1α inhibitionDNA intercalator, potential TET activatorPro-oxidant, induces triaptosis via PIK3C3 oxidation[1][2]
Target Validation Model GLUT1/SVCT2/TET2 KO/KD cellsHIF-1α knockdown cellsTET-deficient leukemia cell lines[3]PIK3C3 mutant cells[1][2]
Effect on Cell Viability Decreased in GLUT1-high cancer cellsDecreased in various cancer cell linesDecreased in TET-dependent manner in leukemia cells[3]Decreased in prostate cancer cells[4][5][6][7]
In Vivo Efficacy Reduced tumor growth in xenograft modelsInhibition of tumor growth in xenograft modelsSynergistic anti-proliferative effect with Vitamin C[8][9]Suppressed tumor growth in mice[4][5][7]
Clinical Trial Status Phase II trials show promising results in combination therapy[10]Approved for various cancersApproved for various cancersPreclinical, promising results in mouse models[1][4][5][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used to validate the mechanism of "this compound".

GLUT1 Knockdown and Cell Viability Assay

Objective: To determine if the cytotoxic effect of "this compound" is dependent on GLUT1 expression.

Methodology:

  • Cell Culture: Pancreatic cancer cell lines (e.g., PaTu8988 and BxPC3) are cultured in appropriate media.

  • siRNA Transfection: Cells are transfected with either a non-targeting control siRNA or a GLUT1-specific siRNA using a lipid-based transfection reagent.

  • Knockdown Confirmation: After 48 hours, GLUT1 protein levels are assessed by Western blotting to confirm successful knockdown.

  • Cell Viability Assay: Control and GLUT1-knockdown cells are treated with varying concentrations of "this compound" for 72 hours. Cell viability is measured using a CCK-8 assay.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and dose-response curves are generated.

SVCT2 Knockout and HIF-1α Expression Analysis

Objective: To investigate the role of SVCT2 in mediating the inhibitory effect of "this compound" on HIF-1α.

Methodology:

  • CRISPR/Cas9 Knockout: Glioblastoma cell lines (e.g., U87MG) are engineered to have a stable knockout of the SVCT2 gene using the CRISPR/Cas9 system.

  • Hypoxia Induction: Wild-type and SVCT2-KO cells are exposed to hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent (e.g., cobalt chloride) in the presence or absence of "this compound".

  • Protein Extraction and Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against HIF-1α and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Densitometry: The intensity of the HIF-1α band is quantified and normalized to the loading control to determine relative protein expression.[11][12][13]

TET2 Knockout and 5-hmC Analysis

Objective: To assess the dependency of "this compound"-induced DNA hydroxymethylation on TET2.

Methodology:

  • Cell Lines: Wild-type and TET2-KO leukemia cell lines are utilized.

  • "this compound" Treatment: Cells are treated with "this compound" for a defined period (e.g., 24 hours).

  • Genomic DNA Extraction: Genomic DNA is isolated from the cells.

  • Dot Blot Analysis: Serial dilutions of genomic DNA are spotted onto a nitrocellulose membrane. The membrane is probed with an antibody specific for 5-hydroxymethylcytosine (B124674) (5-hmC).

  • Quantification: The intensity of the dots is quantified to determine the relative levels of 5-hmC.

Experimental and Logical Flow Diagrams

Visual representations of experimental workflows and logical comparisons can aid in understanding complex processes.

cluster_workflow Knockout/Knockdown Validation Workflow start Start cell_culture Culture Cancer Cells start->cell_culture transfection Transfect with siRNA (Knockdown) cell_culture->transfection crispr Generate KO cell line (CRISPR/Cas9) cell_culture->crispr confirmation Confirm KO/KD (Western Blot/qPCR) transfection->confirmation crispr->confirmation treatment Treat with 'this compound' and Controls confirmation->treatment phenotype_assay Phenotypic Assay (e.g., Cell Viability) treatment->phenotype_assay molecular_assay Molecular Assay (e.g., Western Blot for Target) treatment->molecular_assay analysis Data Analysis and Interpretation phenotype_assay->analysis molecular_assay->analysis end End analysis->end

Caption: General workflow for validating "this compound" using KO/KD models.

cluster_comparison Logical Comparison of Anti-Cancer Strategies Scytalol_C 'this compound' (Pro-oxidant) Shared_Goal Induce Cancer Cell Death Scytalol_C->Shared_Goal ROS, HIF-1α↓, TET↑ HIF1a_Inhibitor HIF-1α Inhibitor (e.g., Topotecan) HIF1a_Inhibitor->Shared_Goal HIF-1α↓ TET_Activator TET Activator (e.g., Mitoxantrone) TET_Activator->Shared_Goal TET↑ Pro_oxidant_alt Alternative Pro-oxidant (e.g., Menadione) Pro_oxidant_alt->Shared_Goal ROS, PIK3C3 ox.

Caption: Comparison of "this compound" with alternative anti-cancer agents.

Conclusion

The validation of "this compound" through knockout and knockdown models provides compelling evidence for its on-target activity and its proposed pro-oxidant mechanism of action in cancer therapy. By demonstrating the dependence of its efficacy on key cellular components like GLUT1, SVCT2, HIF-1α, and TET enzymes, a strong foundation is laid for its further development. Comparative analysis with other agents targeting similar pathways highlights the unique and multifaceted approach of "this compound." Future research should focus on direct, head-to-head preclinical and clinical comparisons to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for Sotalol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Note: The query for "Scytalol C" has been interpreted as "Sotalol," a common beta-blocker used in research and pharmaceutical development. The following disposal procedures are based on the properties and regulatory guidelines for Sotalol hydrochloride.

The proper disposal of Sotalol is a critical component of laboratory safety and environmental responsibility. As a non-selective beta-blocker, Sotalol is considered a hazardous chemical, and its disposal is regulated to prevent environmental contamination and ensure personnel safety. Adherence to federal, state, and local regulations is mandatory.

Hazard Profile and Classification

Sotalol hydrochloride is classified as hazardous by the Occupational Safety and Health Administration (OSHA)[1]. It is known to cause skin and eye irritation[2][3]. While it is not a controlled substance regulated by the Drug Enforcement Administration (DEA), it must be managed as a hazardous pharmaceutical waste due to its biological activity and potential environmental impact. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4][5].

Core Disposal Protocol

The primary and recommended method for the disposal of Sotalol from a laboratory setting is through a licensed hazardous waste disposal contractor. This ensures the chemical is handled, transported, and destroyed in compliance with all regulations. Incineration at a permitted hazardous waste facility is the preferred final step[4].

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Do not mix Sotalol waste with non-hazardous laboratory trash.

    • Collect all Sotalol waste, including pure chemical, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated and properly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals"[3].

    • The label should also identify the contents (Sotalol) and the accumulation start date. The container must be kept closed except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central accumulation area.

    • Ensure the storage area is secure and away from general lab traffic to prevent unauthorized access.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.

    • Do not attempt to dispose of Sotalol waste through regular trash or by sewering (flushing down the drain). The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals[6][7].

Experimental Data on Sotalol Degradation

While specific disposal protocols involving chemical neutralization are not standard practice for Sotalol in a laboratory setting (incineration being the preferred method), studies on its chemical degradation provide insight into its stability. This data is relevant for understanding conditions that may affect the compound during storage or in the event of a spill.

Condition Reagent/Parameter Temperature Duration Result
Acidic Hydrolysis 1M HCl37°C30 minDegradation Observed[8]
Alkaline Hydrolysis 1M NaOH37°C4 minDegradation Observed[8]
Oxidation 30% H₂O₂37°C30 minDegradation Observed[8]
Thermal Stress Water100°C30 minResistant to Degradation[8]
Photolytic Stress 4500 Lx Light25°C16 daysSusceptible to Degradation[8]

These studies indicate that Sotalol is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions but is stable at high temperatures in an aqueous solution[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Sotalol waste in a laboratory environment.

G Sotalol Waste Disposal Workflow cluster_0 Sotalol Waste Disposal Workflow start Sotalol Waste Generated (e.g., unused chemical, contaminated labware) waste_char Is the waste Sotalol or contaminated with Sotalol? start->waste_char non_haz Dispose as General Laboratory Waste waste_char->non_haz No segregate Segregate into a Designated Hazardous Waste Container waste_char->segregate Yes label_container Label Container: 'Hazardous Waste Pharmaceuticals' + Contents + Date segregate->label_container sewer DO NOT Dispose Down Drain segregate->sewer store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal (Incineration Preferred) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of Sotalol waste.

References

Navigating the Safe Handling of Scytalol C (Tetrahexyldecyl Ascorbate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Scytalol C, chemically known as Tetrahexyldecyl Ascorbate. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Chemical Identifier: this compound is a trade name for the chemical Tetrahexyldecyl Ascorbate. Safety data sheets (SDS) may list it under this chemical name. While some safety data sheets classify this chemical as non-hazardous, others indicate potential for harm if swallowed and serious eye irritation[1][2][3]. Therefore, adopting a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Approved safety goggles or glasses with side shields.Protects against potential splashes that may cause serious eye irritation[1][4][5].
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a lab coat or long-sleeved clothing.Prevents skin contact. Some sources suggest the substance may be absorbed through the skin[1][5].
Respiratory Protection Generally not required under normal use with adequate ventilation. If ventilation is insufficient, a respirator with a particle filter (type P1) may be used[1].Minimizes inhalation of any aerosols or vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Ensure the work area is clean and well-ventilated.
  • Confirm that an eyewash station and safety shower are readily accessible.
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid contact with skin and eyes[4][5].
  • Wash hands thoroughly after handling the substance[1].
  • Do not eat, drink, or smoke in the designated handling area.
  • Keep the container tightly closed when not in use to prevent contamination and potential exposure.

3. Storage:

  • Store in a tightly closed original container in a dry, cool, and well-ventilated place[1][6].
  • Avoid contact with bases (alkalis) and oxidizing agents[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste this compound in accordance with local, state, and federal regulations. It should be treated as a chemical waste product.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed waste container and disposed of as chemical waste. Do not discard in regular trash.

  • Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable, closed container for disposal[3][5]. Clean the spill area thoroughly.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a solution of this compound in a suitable solvent.

Materials:

  • This compound (Tetrahexyldecyl Ascorbate)

  • Appropriate solvent (e.g., ethanol, vegetable oil)

  • Volumetric flask and stopper

  • Pipettes and pipette bulbs

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Tare the analytical balance with a clean beaker.

  • Carefully weigh the desired amount of this compound into the beaker.

  • Record the exact weight.

  • Add a small amount of the chosen solvent to the beaker to dissolve the this compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Once fully dissolved, carefully transfer the solution to the appropriate size volumetric flask using a funnel.

  • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review SDS B Assemble Equipment A->B C Don PPE B->C D Weigh this compound C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Clean Work Area F->G Experiment Complete I Dispose of Contaminated PPE F->I Dispose of Waste H Store Unused Chemical G->H J Dispose of Chemical Waste H->J If Waste Generated I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.